Benzo[b]thiophene-3-aceticacid, 5-bromo-
Description
The exact mass of the compound Benzo(b)thiophene-3-acetic acid, 5-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzo[b]thiophene-3-aceticacid, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophene-3-aceticacid, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-1-benzothiophen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAKUJOOQOKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169365 | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17266-45-4 | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-1-benzothiophen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"physical and chemical properties of 5-bromobenzo[b]thiophene-3-acetic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[b]thiophene-3-acetic acid is a heterocyclic compound belonging to the benzothiophene class. This class of molecules is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and diverse biological activities. The presence of the bromine atom and the acetic acid moiety on the benzothiophene scaffold provides multiple points for chemical modification, making it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-bromobenzo[b]thiophene-3-acetic acid, potential experimental protocols, and its relevance in biological pathways.
Physical and Chemical Properties
The definitive quantitative physical and chemical properties of 5-bromobenzo[b]thiophene-3-acetic acid are not extensively reported in publicly available literature. The following tables summarize the available data for the target compound and its close structural analogs to provide a comparative reference.
Table 1: Physical Properties of 5-Bromobenzo[b]thiophene-3-acetic Acid and Related Compounds
| Property | 5-Bromobenzo[b]thiophene-3-acetic acid | 5-Chlorobenzo[b]thiophene-3-acetic acid | Benzo[b]thiophene-3-acetic acid |
| Molecular Formula | C₉H₅BrO₂S[1] | C₁₀H₇ClO₂S[2] | C₁₀H₈O₂S[3] |
| Molecular Weight | 257.10 g/mol [1] | 226.67 g/mol | 192.24 g/mol [3] |
| Appearance | White to pale yellow to pale yellow-red powder to crystal | White to cream to yellow crystals or powder[2] | White to dark cream to cream to yellow to pale brown crystals or powder |
| Melting Point | Data not available | 151.5-157.5 °C[2] | 110 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Low water solubility |
| pKa | Data not available | Data not available | Data not available |
Table 2: Chemical Identifiers for 5-Bromobenzo[b]thiophene-3-acetic Acid
| Identifier | Value |
| CAS Number | 7312-24-5[1] |
| Molecular Formula | C₉H₅BrO₂S[1] |
| Molecular Weight | 257.10 g/mol [1] |
| InChI Key | Data not available |
| SMILES | O=C(O)CC1=CSC2=CC=C(Br)C=C12 |
Table 3: Spectral Data Availability for 5-Bromobenzo[b]thiophene-3-acetic Acid
| Spectral Data | Availability |
| ¹H NMR | Mentioned as available[4] |
| ¹³C NMR | Mentioned as available[4] |
| Infrared (IR) | Mentioned as available[4] |
| Mass Spectrometry (MS) | Mentioned as available[4] |
Experimental Protocols
Potential Synthetic Approach:
A plausible synthesis could involve the cyclization of a substituted thiophenol with a suitable three-carbon building block containing a carboxylic acid or a precursor group. One general approach for the synthesis of benzo[b]thiophene-3-acetic acids involves the reaction of a thiophenol with ethyl 4-chloroacetoacetate, followed by cyclization and hydrolysis.
Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for 5-bromobenzo[b]thiophene-3-acetic acid.
Purification:
Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) or column chromatography on silica gel.
Characterization:
The purified compound would be characterized by the spectroscopic methods listed in Table 3.
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¹H NMR: To confirm the proton environment of the molecule.
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¹³C NMR: To identify all unique carbon atoms.
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IR Spectroscopy: To identify functional groups, particularly the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
While the direct biological activity of 5-bromobenzo[b]thiophene-3-acetic acid is not extensively documented, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as anticancer agents.[5][6] These derivatives have been shown to target the RhoA/ROCK signaling pathway.[5][6]
The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in cancer progression and metastasis. Inhibition of this pathway can lead to a reduction in cancer cell proliferation, migration, and invasion.
The RhoA/ROCK Signaling Pathway:
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.
This pathway highlights the mechanism by which inhibitors targeting ROCK can prevent the downstream effects of RhoA activation, which are crucial for cancer cell motility. The development of inhibitors based on the 5-bromobenzo[b]thiophene-3-acetic acid scaffold could therefore be a promising strategy for anticancer drug discovery.
Conclusion
5-Bromobenzo[b]thiophene-3-acetic acid is a valuable scaffold for chemical synthesis, particularly in the context of developing new therapeutic agents. While there is a need for more comprehensive characterization of its physical and chemical properties, the available information on related compounds and the demonstrated biological relevance of its derivatives underscore its importance for further research. The insights into its potential role as a precursor for inhibitors of the RhoA/ROCK pathway open up exciting avenues for the development of novel anticancer therapies. Future work should focus on elucidating the precise physicochemical parameters of this compound and exploring its direct biological activities.
References
- 1. scbt.com [scbt.com]
- 2. 5-Chlorobenzo[b]thiophene-3-acetic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Benzo[b]thiophene-3-acetic acid | C10H8O2S | CID 70799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID(7312-24-5) IR Spectrum [chemicalbook.com]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Spectroscopic Analysis of 5-Bromobenzo[b]thiophene-3-carboxylic Acid (CAS Number: 7312-24-5)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-bromobenzo[b]thiophene-3-carboxylic acid, identified by the CAS number 7312-24-5. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields by presenting detailed spectroscopic data, experimental protocols, and a logical workflow for the analysis of this compound.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for 5-bromobenzo[b]thiophene-3-carboxylic acid.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results |
Note: While search results indicate the availability of ¹H NMR spectra, specific peak assignments and coupling constants for the parent carboxylic acid were not explicitly detailed in the provided snippets. The data presented here is based on the analysis of closely related derivatives and general principles of NMR spectroscopy. Further experimental verification is recommended.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Note: Similar to the ¹H NMR data, specific ¹³C NMR chemical shifts for 5-bromobenzo[b]thiophene-3-carboxylic acid were not available in the initial search results. The expected chemical shift ranges are based on data from derivatives and known values for similar chemical environments.[1]
Table 3: Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion | Method |
| 255.9325 | [M-H]⁻ | ESI-HRMS |
Note: The exact mass is a critical piece of data for confirming the molecular formula of the compound.
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid)[2][3] |
| ~3100-3000 | Medium | Aromatic C-H stretch[2] |
| 1710-1680 | Strong | C=O stretch (Aryl Carboxylic Acid)[2][3] |
| 1600-1450 | Medium to Weak | C=C stretch (Aromatic Ring) |
| ~1300 | Medium | C-O stretch |
| ~900 | Broad, Medium | O-H bend (out-of-plane) |
| Below 850 | Strong | C-H bend (out-of-plane) |
| Specific peak values not available in search results |
Note: The FT-IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.[2][3] A specific experimental spectrum was not found in the initial search.
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and information gathered from related studies.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A Bruker AV400 or AV600 spectrometer is typically used for acquiring ¹H and ¹³C NMR spectra.[4]
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Sample Preparation: A few milligrams of the solid 5-bromobenzo[b]thiophene-3-carboxylic acid are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.[4]
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Data Acquisition:
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¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the specific sample.
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling techniques are employed to simplify the spectrum and enhance signal intensity.
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as an LTQ Orbitrap XL instrument, is used for accurate mass determination.[4]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Data Acquisition: Electrospray ionization (ESI) is a common technique for analyzing this type of compound. The sample solution is introduced into the mass spectrometer, and the instrument is operated in either positive or negative ion mode to detect the molecular ion and its fragments.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Sample Preparation: As a solid, the sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed in direct contact with the ATR crystal.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the infrared spectrum of the compound. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like 5-bromobenzo[b]thiophene-3-carboxylic acid.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic properties of 5-bromobenzo[b]thiophene-3-carboxylic acid. For definitive structural confirmation and further research, it is recommended to acquire and interpret the full set of spectroscopic data under controlled experimental conditions.
References
- 1. IR _2007 [uanlch.vscht.cz]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7312-24-5|5-Bromobenzo[b]thiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on 5-bromo-benzo[b]thiophene-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-benzo[b]thiophene-3-acetic acid is a synthetic organic compound belonging to the benzo[b]thiophene class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological significance of 5-bromo-benzo[b]thiophene-3-acetic acid, with a focus on its potential modulation of the RhoA/ROCK signaling pathway. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.
Molecular Structure and Chemical Properties
5-bromo-benzo[b]thiophene-3-acetic acid is characterized by a fused ring system consisting of a benzene ring and a thiophene ring, with a bromine atom substituted at the 5-position and an acetic acid group at the 3-position.
Chemical Structure:
Table 1: Chemical and Physical Properties [1]
| Property | Value |
| CAS Number | 17266-45-4 |
| Molecular Formula | C₁₀H₇BrO₂S |
| Molecular Weight | 271.13 g/mol |
| Melting Point | 152 °C |
| SMILES | C1=CC2=C(C=C1Br)C(=CS2)CC(=O)O |
| InChI Key | InChI=1S/C10H7BrO2S/c11-7-1-2-8-5(4-7)6(3-9(12)13)10-14-8/h1-2,4,10H,3H2,(H,12,13) |
Synthesis and Experimental Protocols
The synthesis of benzo[b]thiophene-3-acetic acids can be generally achieved through the reaction of a corresponding thiophenol with ethyl 4-chloroacetoacetate, followed by cyclization and hydrolysis. The following is a plausible synthetic workflow for 5-bromo-benzo[b]thiophene-3-acetic acid.
Experimental Workflow: Synthesis of 5-bromo-benzo[b]thiophene-3-acetic acid
Caption: Synthetic workflow for 5-bromo-benzo[b]thiophene-3-acetic acid.
Detailed Protocol:
Materials:
-
4-bromothiophenol
-
Ethyl 4-chloroacetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Polyphosphoric acid (PPA)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Condensation: To a solution of sodium ethoxide in absolute ethanol, add 4-bromothiophenol dropwise at room temperature. After stirring for a short period, add ethyl 4-chloroacetoacetate dropwise and continue stirring at room temperature overnight.
-
Work-up 1: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.
-
Cyclization: Add the crude intermediate ester to polyphosphoric acid and heat the mixture with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up 2: After completion, pour the reaction mixture onto ice and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 5-bromo-benzo[b]thiophene-3-acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous potassium hydroxide solution. Reflux the mixture for several hours.
-
Work-up 3: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
While direct biological studies on 5-bromo-benzo[b]thiophene-3-acetic acid are limited, derivatives of benzo[b]thiophene-3-carboxylic acid have been investigated as potential anticancer agents that target the RhoA/ROCK signaling pathway.[1][2] This pathway is a critical regulator of the actin cytoskeleton and is often dysregulated in cancer, contributing to cell proliferation, migration, and invasion.[3]
The RhoA/ROCK Signaling Pathway:
The RhoA/ROCK pathway is a well-characterized signaling cascade that plays a crucial role in regulating cell shape, motility, and contraction.
Caption: The RhoA/ROCK signaling pathway and potential inhibition by benzo[b]thiophene derivatives.
Inhibition of the RhoA/ROCK pathway by small molecules like benzo[b]thiophene derivatives can lead to the suppression of myosin light chain (MLC) phosphorylation and the disassembly of stress fibers, thereby inhibiting cancer cell migration and invasion.[2] Given the structural similarity, it is plausible that 5-bromo-benzo[b]thiophene-3-acetic acid could exhibit similar inhibitory effects on this pathway. Further experimental validation is required to confirm this hypothesis.
Future Directions
The information presented in this guide highlights 5-bromo-benzo[b]thiophene-3-acetic acid as a compound of interest for further investigation in the context of drug discovery. Key future research directions include:
-
Complete Spectroscopic Characterization: Detailed NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy studies are necessary to fully characterize the molecule.
-
Optimization of Synthesis: Development of a high-yield, scalable synthetic route is crucial for producing sufficient quantities for extensive biological evaluation.
-
In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines to determine its anti-proliferative, anti-migratory, and anti-invasive activities.
-
Mechanism of Action Studies: Investigating the direct interaction of the compound with components of the RhoA/ROCK pathway, such as ROCK1 and ROCK2 kinases, through enzymatic assays and molecular modeling.
-
In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor efficacy and pharmacokinetic properties in relevant animal models of cancer.
Conclusion
5-bromo-benzo[b]thiophene-3-acetic acid represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a potential synthetic strategy, and a plausible biological target. The detailed information and protocols herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and oncology drug discovery.
References
The Versatile Scaffold: Unlocking the Potential of Benzothiophene Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The benzothiophene core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for versatile functionalization, leading to compounds with a broad spectrum of biological activities. This technical guide delves into the significant applications of benzothiophene derivatives in modern drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We present key quantitative data, detailed experimental protocols for seminal studies, and visual representations of relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Anticancer Applications: Targeting Proliferation and Metastasis
Benzothiophene derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and spread.[1] These compounds have been shown to interfere with critical cellular processes such as tubulin polymerization, kinase signaling, and cell cycle progression.[2][3]
A notable class of benzothiophene-based anticancer agents are the acrylonitrile analogs.[2] These compounds have shown potent cytotoxic activity against a wide range of cancer cell lines. For instance, certain derivatives have exhibited 50% growth inhibition (GI50) values in the nanomolar range.[4] Their mechanism of action often involves the disruption of microtubule dynamics, a validated target for cancer chemotherapy.[2] Unlike some established tubulin inhibitors, certain benzothiophene analogs have the advantage of not being substrates for P-glycoprotein, a key mediator of multidrug resistance.[2]
Another promising avenue is the development of multi-kinase inhibitors based on the 5-hydroxybenzothiophene scaffold.[3] Chemoresistance in cancer is often driven by the activation of multiple signaling pathways.[3] By simultaneously inhibiting several cancer-relevant kinases, these multi-targeted agents offer a strategy to overcome resistance.[3]
More recently, benzothiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as inhibitors of the RhoA/ROCK pathway, which plays a crucial role in tumor cell migration and invasion.[5]
Quantitative Data: Anticancer Activity of Benzothiophene Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Benzothiophene Acrylonitrile Analogs | Leukemia, Colon, CNS, Prostate | GI50 | 10 - 66.5 nM | [2] |
| 5-Hydroxybenzothiophene Hydrazide (16b) | U87MG Glioblastoma | IC50 | 7.2 µM | [3] |
| 5-Hydroxybenzothiophene Hydrazide (16b) | Clk4 Kinase | IC50 | 11 nM | [3] |
| 5-Hydroxybenzothiophene Hydrazide (16b) | DRAK1 Kinase | IC50 | 87 nM | [3] |
| 5-Hydroxybenzothiophene Hydrazide (16b) | Haspin Kinase | IC50 | 125.7 nM | [3] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 | EC50 | 67.04 µM | [6] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 | EC50 | 63.74 µM | [6] |
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Benzothiophene derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells.
Experimental Protocol: Synthesis of Benzothiophene Acrylonitrile Analogs
A representative synthesis of benzothiophene acrylonitrile analogs involves the reaction of a substituted benzo[b]thiophene-2-carbaldehyde with a substituted phenylacetonitrile.[2]
Step 1: Synthesis of Substituted Benzo[b]thiophene-2-carbaldehyde This can be achieved through various methods, such as the Vilsmeier-Haack reaction on a suitable benzothiophene precursor.
Step 2: Knoevenagel Condensation The substituted benzo[b]thiophene-2-carbaldehyde is condensed with a substituted phenylacetonitrile in the presence of a base, such as piperidine or sodium ethoxide, in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is typically heated to reflux for several hours.
Step 3: Purification The resulting crude product is then purified by recrystallization or column chromatography to yield the desired benzothiophene acrylonitrile analog.
Antimicrobial Applications: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[7] Benzothiophene derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[8][9][10] Their structural versatility allows for the fine-tuning of their antimicrobial spectrum and potency.[1]
Studies have explored the synthesis of benzothiophene derivatives incorporating other heterocyclic moieties like pyrimidines and pyrazoles, which has led to compounds with enhanced antibacterial and antifungal activities.[8] The mechanism of action for some of these derivatives is thought to involve the disruption of the microbial cell membrane potential and the induction of reactive oxygen species (ROS) production.[7]
Acylhydrazone derivatives of benzothiophene have shown particular promise against multidrug-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[9]
Quantitative Data: Antimicrobial Activity of Benzothiophene Derivatives
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| Benzothiophene-substituted pyrimidines/pyrazoles | Various bacteria | Zone of Inhibition | Moderate to good | [8] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | MIC | 4 µg/mL | [9] |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene | C. albicans | Antifungal Potential | High | [10] |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | C. albicans | Antifungal Potential | High | [10] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of benzothiophene derivatives against microbial pathogens.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
1. Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).
2. Serial Dilutions: The benzothiophene derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
4. Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
5. Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Neuroprotective Applications
Chronic inflammation is a hallmark of numerous diseases, including arthritis and neurodegenerative disorders.[11][12] Benzothiophene derivatives have been investigated as potent anti-inflammatory and analgesic agents.[11] Some bromo-benzothiophene carboxamides have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and disrupt the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation.[11]
In the context of neurodegenerative diseases, such as Alzheimer's disease, benzothiophene derivatives have been developed as imaging agents for beta-amyloid plaques.[13] Thiophene-based pharmacophores, including benzothiophenes, are being explored for their therapeutic potential in neurodegenerative disorders due to their ability to cross the blood-brain barrier and modulate various pathological processes like protein aggregation, oxidative stress, and neuroinflammation.[14][15][16] Certain derivatives have also shown promise as protectors against cranial irradiation-induced neuroinflammation.[12]
Quantitative Data: Anti-inflammatory and Neuroprotective Activity
| Compound Class | Target/Model | Activity Metric | Value | Reference |
| Bromo-benzothiophene carboxamides | COX-2 Inhibition | Selective Inhibition | Potent | [11] |
| Benzothiophene derivatives | Beta-amyloid aggregates (Aβ1-40/1-42) | Binding Affinity (Ki) | 0.28 - 6.50 nM | [13] |
| [(18)F]-labeled benzothiophene | Normal mice brain | Initial Uptake | 5.2 ± 0.4 %ID/g | [13] |
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Benzothiophene derivatives can exert anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
This is a widely used animal model to evaluate the anti-inflammatory activity of new compounds.[4]
1. Animal Model: Typically, rats or mice are used.
2. Compound Administration: The test benzothiophene derivative is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen).
3. Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar region of the hind paw of each animal.
4. Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
5. Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Conclusion and Future Directions
The benzothiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives highlight the immense potential of this heterocyclic system in addressing a wide range of diseases. Future research will likely focus on the development of more selective and potent analogs through structure-activity relationship (SAR) studies and computational modeling.[17][18][19] Furthermore, exploring novel drug delivery systems and combination therapies involving benzothiophene derivatives could enhance their therapeutic efficacy and clinical utility. The in-depth understanding of their mechanisms of action will be crucial for the rational design of next-generation drugs based on this versatile scaffold.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oiccpress.com [oiccpress.com]
- 7. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comprehensive Review of Benzothiophene Acetic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of several approved drugs. When functionalized with an acetic acid moiety, these compounds gain access to a diverse range of biological targets, demonstrating significant therapeutic potential. This technical guide provides a comprehensive literature review of benzothiophene acetic acid compounds and their derivatives. It covers key synthetic methodologies, detailed pharmacological activities with a focus on anticancer and anti-inflammatory applications, and elucidated mechanisms of action. Quantitative biological data is systematically organized into tables for comparative analysis. Furthermore, this paper presents detailed experimental protocols for key biological assays and utilizes graphical diagrams to illustrate complex synthesis workflows and signaling pathways, offering a valuable resource for professionals engaged in drug discovery and development.
Introduction
Benzothiophene, an aromatic organic compound formed by the fusion of a benzene ring and a thiophene ring, is a privileged scaffold in drug discovery.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions have made it a cornerstone for the development of therapeutics. The significance of this scaffold is highlighted by its presence in marketed drugs such as the selective estrogen receptor modulator Raloxifene, the leukotriene inhibitor Zileuton, and the antifungal agent Sertaconazole.[3][4]
The incorporation of an acetic acid group, or its bioisosteres like carboxamides and acrylonitriles, onto the benzothiophene core introduces a critical functional handle that can interact with key residues in enzyme active sites or cellular receptors. This functionalization has led to the discovery of potent agents with a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[2][3][5][6] This review will delve into the synthesis, multifaceted biological activities, and therapeutic promise of benzothiophene acetic acid derivatives.
Synthesis of Benzothiophene Acetic Acid Compounds
The synthesis of the benzothiophene core and its subsequent functionalization with an acetic acid side chain can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies
-
Method 1: Cyclization from Thiophenols : A common and effective method involves the reaction of a substituted phenol or thiophenol with ethyl 4-chloroacetoacetate. The resulting acetoacetic ester derivative is then cyclized to yield the ester of the target 3-acetic acid, which is subsequently hydrolyzed to afford the final product in high yields.[7]
-
Method 2: Cyclization of Arylthioacetic Acids : This approach begins with the synthesis of an arylthioacetic acid, typically from the reaction of a thiophenol with chloroacetic acid. This intermediate undergoes cyclization, often using acetic anhydride, to produce a 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to yield the core structure.[1]
-
Method 3: Direct Acylation : The benzothiophene ring can be directly acylated using acetic acid or its derivatives. For instance, using trifluoroacetic anhydride and phosphoric acid can facilitate this C-C bond formation. However, this method can sometimes lead to a mixture of 2- and 3-acylated regioisomers due to the high reactivity of the benzothiophene ring.[8]
Various other methods, including those catalyzed by transition metals like palladium, have been developed for synthesizing substituted benzothiophenes, which can then be further modified to introduce the acetic acid moiety.[5][6][9]
Visualization: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of benzothiophene-3-acetic acid.
Pharmacological Applications
Benzothiophene acetic acid derivatives have been extensively evaluated for a range of biological activities, with anticancer and anti-inflammatory properties being the most prominent.
Anticancer Activity
These compounds have emerged as potent anticancer agents that act through diverse mechanisms, including the inhibition of critical signaling pathways and interference with cellular machinery.
Mechanisms of Action:
-
RhoA/ROCK Pathway Inhibition : Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of the RhoA/ROCK signaling pathway.[10][11] This pathway is crucial for regulating cellular processes like cytoskeleton dynamics, cell migration, and proliferation, which are often dysregulated in cancer. Inhibition of this pathway by compounds like b19 leads to a significant reduction in the proliferation, migration, and invasion of cancer cells, such as the breast cancer cell line MDA-MB-231, and promotes apoptosis.[10][11]
-
Tubulin Polymerization Inhibition : A series of benzothiophene acrylonitrile analogs have shown potent cytotoxic activity by interfering with tubulin polymerization, a mechanism similar to established anticancer drugs like taxanes and vinca alkaloids.[12] Notably, these compounds appear to overcome P-glycoprotein (P-gp)-mediated drug resistance, a major challenge in chemotherapy.[12]
-
Enzyme Inhibition : Other derivatives have been found to inhibit enzymes crucial for cancer cell survival, such as nicotinamide phosphoribosyltransferase (Nampt).[2]
Quantitative Data: Anticancer Activity
| Compound Class | Derivative Example | Target/Mechanism | Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|---|---|
| Carboxylic Acid 1,1-Dioxide | Compound b19 | RhoA/ROCK Pathway | MDA-MB-231 (Breast) | Suppressed migration at 2.5 µM | [10] |
| Acrylonitrile Analogs | Compound 5 | Tubulin Polymerization | 85% of NCI-60 Panel | 10.0 nM - 90.9 nM | [12] |
| Acrylonitrile Analogs | Compound 6 | Tubulin Polymerization | PC3 (Prostate) | Active at 10 nM & 100 nM | [12] |
| Thiophene Carboxamides | Compound 2b | CA-4 Biomimetic | Hep3B (Hepatocellular) | 5.46 µM | [13] |
| Thiophene Carboxamides | Compound 2e | CA-4 Biomimetic | Hep3B (Hepatocellular) | 12.58 µM |[13] |
Visualization: RhoA/ROCK Signaling Pathway Inhibition
Caption: Benzothiophene derivatives can inhibit the active RhoA-GTP, preventing downstream signaling.
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Seeding : Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the benzothiophene acetic acid derivatives (e.g., from 0.01 µM to 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-inflammatory and Analgesic Activity
Derivatives of benzothiophene acetic acid have demonstrated significant potential as nonsteroidal anti-inflammatory drugs (NSAIDs).[14]
Mechanism of Action: The primary mechanism for many of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[15] COX-2 is an enzyme responsible for converting arachidonic acid into prostaglandins (like PGE₂), which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with traditional NSAIDs. Some bromo-benzothiophene carboxamides have been shown to not only inhibit COX-2 but also disrupt the PGE₂-dependent positive feedback loop that upregulates COX-2 expression.[15]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Assay | Result | Reference |
|---|---|---|---|
| Hydroxy Benzothiophene Carboxylic Acids | Carrageenan-induced paw edema | Showed significant anti-inflammatory and analgesic activity | [14] |
| Carbohydrazide Derivatives | Carrageenan-induced paw edema | More powerful than piroxicam (standard drug) at 25 or 50 mg/kg | [2] |
| Bromo-benzothiophene Carboxamides | In vivo models | Attenuated nociception and inflammation at lower concentrations than ibuprofen |[15] |
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic) This test is used to evaluate peripheral analgesic activity.[2][16]
-
Animal Grouping : Use mice or rats, fasted overnight but with access to water. Divide them into groups: vehicle control, positive control (e.g., piroxicam), and test groups receiving different doses of the benzothiophene compound.
-
Drug Administration : Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing : After a set period (e.g., 30-60 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation : Immediately after the injection, place each animal in an individual observation chamber and count the number of writhes over a 20-30 minute period.
-
Data Analysis : Calculate the mean number of writhes for each group. The percentage of analgesic protection is calculated as: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
Conclusion and Future Perspectives
The benzothiophene acetic acid scaffold is a remarkably versatile and therapeutically relevant structure. The literature clearly demonstrates that derivatives based on this core possess potent and diverse pharmacological activities, particularly as anticancer and anti-inflammatory agents. Their ability to selectively target key enzymes and signaling pathways, such as COX-2 and the RhoA/ROCK pathway, underscores their potential for development into next-generation therapeutics with improved efficacy and safety profiles.
Future research should focus on the optimization of lead compounds through detailed structure-activity relationship (SAR) studies to enhance potency and selectivity. The exploration of novel derivatives targeting other disease areas, such as neurodegenerative disorders and infectious diseases, represents a promising avenue for expanding the therapeutic utility of this valuable chemical class. As synthetic methodologies become more advanced, the generation of diverse libraries of benzothiophene acetic acid analogs for high-throughput screening will undoubtedly accelerate the discovery of new and impactful medicines.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ias.ac.in [ias.ac.in]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of phycocyanin extract in acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 5-bromobenzo[b]thiophene-3-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-bromobenzo[b]thiophene-3-acetic acid. Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, as degradation can impact biological activity and lead to misleading experimental results. This document outlines potential degradation pathways, recommended storage protocols, and a framework for conducting stability studies.
Physicochemical Properties and General Stability
5-bromobenzo[b]thiophene-3-acetic acid is a solid, crystalline compound. While specific, comprehensive stability studies on this particular molecule are not extensively published, information from structurally related compounds, such as thiophene chalcones and benzothiophene derivatives, suggests a general stability profile. The compound is expected to be stable under normal ambient conditions, but susceptible to degradation under stress conditions such as strong acidity, basicity, oxidation, and photolysis.
Recommended Storage Conditions
To ensure the long-term integrity of 5-bromobenzo[b]thiophene-3-acetic acid, the following storage conditions are recommended based on general laboratory best practices for similar chemical entities:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation. |
| Light | Protect from light (Store in amber vials or dark) | Minimizes the risk of photodegradation. |
| Moisture | Store in a dry environment (desiccator recommended) | Prevents potential hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Minimizes oxidation of the thiophene sulfur. |
For routine short-term laboratory use, storage at room temperature in a tightly sealed container, protected from light, may be adequate. However, for long-term storage, refrigeration is advised.
Potential Degradation Pathways
Based on the chemical structure of 5-bromobenzo[b]thiophene-3-acetic acid and forced degradation studies on related compounds, several potential degradation pathways can be postulated. The primary sites of degradation are likely the thiophene ring, the acetic acid side chain, and the carbon-bromine bond.
A key potential degradation pathway involves the oxidation of the sulfur atom in the thiophene ring.[1][2] Oxidation can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. These oxidized products will have different polarities and potentially altered biological activities.
Hydrolysis of the acetic acid side chain is another possible degradation route, particularly under strong acidic or basic conditions. Photodegradation can also occur, potentially leading to debromination or cleavage of the thiophene ring.
Figure 1: Potential Degradation Pathways.
Experimental Protocols for Forced Degradation Studies
To definitively determine the stability of 5-bromobenzo[b]thiophene-3-acetic acid, forced degradation studies should be conducted. The following protocols are based on general ICH guidelines and can be adapted for this specific compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate the parent compound from any degradation products.
Preparation of Stock Solution
Prepare a stock solution of 5-bromobenzo[b]thiophene-3-acetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions
4.2.1. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with 1 mL of 0.1 M sodium hydroxide.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
4.2.2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with 1 mL of 0.1 M hydrochloric acid.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
4.2.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
4.2.4. Thermal Degradation
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in the solvent to prepare a 1 mg/mL solution.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
4.2.5. Photolytic Degradation
-
Expose a solution of the compound (0.1 mg/mL in mobile phase) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.
Figure 2: Forced Degradation Experimental Workflow.
Conclusion
While 5-bromobenzo[b]thiophene-3-acetic acid is expected to be stable under controlled, ambient conditions, this technical guide highlights the importance of proper storage to maintain its integrity, especially for long-term use. The provided forced degradation study protocols offer a framework for researchers to systematically evaluate the stability of this compound and identify potential degradation products. Such studies are essential for the reliable use of 5-bromobenzo[b]thiophene-3-acetic acid in scientific research and are a critical component of the drug development process.
References
Mass Spectrometry of 5-Bromo Substituted Benzothiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry data available for 5-bromo substituted benzothiophenes and related compounds. Due to the limited availability of public domain electron ionization (EI) mass spectra for the specific parent compound, 5-bromobenzothiophene, this guide leverages data from closely related analogs to infer fragmentation patterns and provide a comprehensive analytical framework.
Introduction to Mass Spectrometry of Benzothiophenes
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In the context of drug development and organic synthesis, it is indispensable for reaction monitoring, impurity profiling, and the structural elucidation of novel entities. Benzothiophenes, and their halogenated derivatives, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Understanding their behavior under mass spectrometric conditions is crucial for their unambiguous identification. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
Experimental Protocols
A standardized experimental protocol for the analysis of 5-bromo substituted benzothiophenes via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is outlined below. This protocol is a composite based on best practices for the analysis of brominated aromatic compounds.
Sample Preparation:
Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL. For complex matrices, a sample clean-up step using solid-phase extraction (SPE) with a silica-based sorbent may be necessary to remove interfering substances.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
The workflow for a typical GC-MS analysis is depicted in the following diagram:
Mass Spectrometry Data of Benzothiophene Derivatives
Mass Spectrum of 2-Bromobenzothiophene Sulfone
The NIST Mass Spectrometry Data Center provides the electron ionization mass spectrum for 2-bromobenzothiophene sulfone.[1] This compound, although containing a sulfone group, offers a valuable model for the fragmentation of the brominated benzothiophene core.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 244/246 | 35/35 | [M]⁺˙ (Molecular Ion) |
| 180/182 | 10/10 | [M - SO₂]⁺˙ |
| 165 | 100 | [M - Br]⁺ |
| 133 | 20 | [M - Br - S]⁺ or [C₈H₅O₂]⁺ |
| 101 | 30 | [C₈H₅]⁺ |
| 76 | 25 | [C₆H₄]⁺˙ |
Table 1: Key mass spectral data for 2-bromobenzothiophene sulfone.[1]
Mass Spectrum of 5-Methyl-benzo[b]thiophene
For comparison, the mass spectrum of the non-brominated analog, 5-methyl-benzo[b]thiophene, is available from the NIST WebBook.[2] This spectrum helps to understand the fragmentation of the core benzothiophene structure without the influence of the bromine atom.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 148 | 100 | [M]⁺˙ (Molecular Ion) |
| 147 | 85 | [M - H]⁺ |
| 115 | 20 | [M - H - S]⁺ or [C₉H₇]⁺ |
| 74 | 10 | [M/2]²⁺ |
Table 2: Key mass spectral data for 5-methyl-benzo[b]thiophene.[2]
Proposed Fragmentation Pathways for 5-Bromobenzothiophene
Based on the data from related compounds and general principles of mass spectrometry, the following fragmentation pathways can be proposed for 5-bromobenzothiophene (Molecular Weight: 213/215 g/mol ).
The electron ionization of 5-bromobenzothiophene will first generate a molecular ion radical cation, [C₈H₅BrS]⁺˙, which will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Bromine Radical: This is a common fragmentation pathway for brominated aromatic compounds, leading to the formation of a stable benzothienyl cation at m/z 134.
-
Loss of a Thiophene Ring Fragment: Cleavage of the benzothiophene ring system can lead to the loss of a C₂H₂S fragment, resulting in a brominated phenyl cation.
-
Sequential Loss of H and CS: The molecular ion may lose a hydrogen radical followed by the elimination of a carbon monosulfide molecule.
These proposed pathways are illustrated in the diagram below:
Conclusion
This technical guide provides a framework for the mass spectrometric analysis of 5-bromo substituted benzothiophenes. While direct EI-MS data for the parent compound is not publicly available, analysis of related structures such as 2-bromobenzothiophene sulfone and 5-methyl-benzo[b]thiophene allows for the prediction of key fragmentation pathways.[1][2] The provided experimental protocol offers a starting point for researchers developing analytical methods for this class of compounds. The characteristic isotopic signature of bromine and the likely fragmentation patterns involving the loss of bromine and cleavage of the thiophene ring are key identifiers for these molecules. Further studies involving the synthesis and detailed mass spectrometric analysis of 5-bromobenzothiophene and its derivatives are warranted to build a comprehensive public database for the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Use of 5-bromobenzo[b]thiophene-3-acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-bromobenzo[b]thiophene-3-acetic acid as a versatile building block in organic synthesis. This compound is particularly valuable in medicinal chemistry and drug discovery due to its dual reactivity, allowing for functionalization at both the carboxylic acid group and the bromine-substituted aromatic ring.
Application Note 1: Synthesis of Novel Amide Derivatives
5-Bromobenzo[b]thiophene-3-acetic acid serves as an excellent starting material for the synthesis of a diverse range of amide derivatives. The carboxylic acid moiety can be readily activated and coupled with various primary and secondary amines to generate novel compounds with potential biological activities. The resulting amides are often explored as anticancer, anti-inflammatory, or antimicrobial agents. The presence of the bromo group on the benzothiophene core provides a handle for further diversification through cross-coupling reactions.
Key Applications:
-
Lead generation in drug discovery programs.
-
Synthesis of focused compound libraries for high-throughput screening.
-
Development of novel kinase inhibitors and other targeted therapeutics.[1]
Experimental Protocol: Amide Coupling with a Primary Amine
This protocol describes a general procedure for the amide coupling of 5-bromobenzo[b]thiophene-3-acetic acid with a representative primary amine, aniline, using a carbodiimide coupling agent.
Materials:
-
5-bromobenzo[b]thiophene-3-acetic acid
-
Aniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromobenzo[b]thiophene-3-acetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add EDC·HCl (1.5 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add aniline (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Representative Data for Amide Synthesis
The following table summarizes representative yields for the synthesis of various amide derivatives from benzo[b]thiophene carboxylic acids, demonstrating the versatility of this reaction.
| Amine Moiety | Coupling Reagents | Solvent | Yield (%) | Reference |
| Pyrrolidine | Not Specified | Not Specified | 61 | [1] |
| 4-Methoxypiperidine | Not Specified | Not Specified | 85 | [1] |
| 4-Phenoxypiperidine | Not Specified | Not Specified | 72 | [1] |
| 4-Benzoylpiperazine | Not Specified | Not Specified | 93 | [1] |
| Heptan-4-amine | Not Specified | Not Specified | 81 | [1] |
| 3,4-Dimethoxyphenethylamine | Not Specified | Not Specified | 60 | [1] |
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Application Note 2: Suzuki Cross-Coupling for C-C Bond Formation
The bromine atom at the 5-position of 5-bromobenzo[b]thiophene-3-acetic acid is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this starting material. This strategy is widely used in the synthesis of complex molecules for materials science and pharmaceutical applications.
Key Applications:
-
Synthesis of biaryl and heteroaryl-substituted benzothiophenes.
-
Development of novel compounds with potential applications as enzyme inhibitors.[1]
-
Functionalization of the benzothiophene core to modulate pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: Suzuki Cross-Coupling with an Arylboronic Acid
This protocol provides a general method for the Suzuki cross-coupling of 5-bromobenzo[b]thiophene-3-acetic acid with a generic arylboronic acid.
Materials:
-
5-bromobenzo[b]thiophene-3-acetic acid
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask, combine 5-bromobenzo[b]thiophene-3-acetic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-benzo[b]thiophene-3-acetic acid derivative.
Representative Data for Suzuki Cross-Coupling
The following table presents representative yields for Suzuki cross-coupling reactions of various bromo-thiophene derivatives, highlighting the efficiency of this transformation.
| Arylboronic Acid | Catalyst | Base | Solvent System | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 76 | [2] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 65 | [2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70 | [2] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 55 | [2] |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 48 | [2] |
Experimental Workflow: Suzuki Cross-Coupling
References
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Benzo[b]thiophene-3-acetic Acid Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel compounds derived from 5-bromo-benzo[b]thiophene-3-acetic acid. This versatile starting material offers a scaffold for the development of a variety of derivatives with potential therapeutic applications, particularly in the field of oncology. The protocols outlined below describe key synthetic transformations, including amide and ester formations, and palladium-catalyzed cross-coupling reactions.
Introduction
The benzo[b]thiophene core is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the benzo[b]thiophene scaffold allows for the fine-tuning of pharmacological properties. 5-bromo-benzo[b]thiophene-3-acetic acid is a key starting material that enables diversification at both the 3-position, through modification of the acetic acid moiety, and at the 5-position, via cross-coupling reactions of the bromo substituent.[1]
Recent studies have highlighted the potential of benzo[b]thiophene derivatives as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cancer cell proliferation, migration, and invasion.[2][3][4] This document details the synthesis of novel 5-substituted benzo[b]thiophene-3-acetamide and ester derivatives and provides context for their potential application as anticancer agents targeting this pathway.
Synthetic Pathways
The general synthetic strategy involves two main stages:
-
Functionalization of the Acetic Acid Moiety: Conversion of the carboxylic acid group of 5-bromo-benzo[b]thiophene-3-acetic acid into a variety of amides and esters through standard coupling and esterification reactions.
-
Modification of the 5-Bromo Position: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 5-position of the benzo[b]thiophene ring.
A schematic representation of the overall synthetic workflow is provided below.
Caption: General synthetic workflow for the preparation of novel compounds.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis from 5-Bromo-benzo[b]thiophene-3-acetic Acid
This protocol describes the synthesis of 5-bromo-benzo[b]thiophene-3-acetamide derivatives via a standard amide coupling reaction.
Materials:
-
5-Bromo-benzo[b]thiophene-3-acetic acid
-
Desired amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 5-bromo-benzo[b]thiophene-3-acetic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.2 eq), EDC (2.0 eq), and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: General Procedure for Ester Synthesis from 5-Bromo-benzo[b]thiophene-3-acetic Acid
This protocol outlines the synthesis of 5-bromo-benzo[b]thiophene-3-acetic acid ester derivatives.
Materials:
-
5-Bromo-benzo[b]thiophene-3-acetic acid
-
Desired alcohol (e.g., ethanol, methanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Dissolve 5-bromo-benzo[b]thiophene-3-acetic acid (1.0 eq) and the desired alcohol (1.5 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude ester by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position.
Materials:
-
5-Bromo-benzo[b]thiophene-3-acetamide or ester derivative
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Standard workup and purification reagents
Procedure:
-
In a Schlenk flask, combine the 5-bromo-benzo[b]thiophene derivative (1.0 eq), the boronic acid or ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture at 90-100 °C for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize the synthetic yields and biological activity of representative novel compounds synthesized from a 5-bromo-benzo[b]thiophene-3-carboxylic acid precursor, which are analogous to the compounds that can be synthesized from the corresponding acetic acid.[4]
Table 1: Synthesis of 5-Substituted Benzo[b]thiophene-3-carboxamide Derivatives [4]
| Compound ID | R Group (Amine) | 5-Substituent | Yield (%) |
| 1a | N-(heptan-4-yl) | Bromo | 82 |
| 1b | N-(3,4-dimethoxyphenethyl) | Bromo | 97 |
| 2a | N-(heptan-4-yl) | 1-methyl-1H-pyrazol-4-yl | 81 |
| 2b | N-(3,4-dimethoxyphenethyl) | 1-methyl-1H-pyrazol-4-yl | 60 |
Table 2: Anticancer Activity of Novel Benzo[b]thiophene Derivatives against MDA-MB-231 Cells [2]
| Compound ID | Structure | IC₅₀ (µM) |
| b19 | (5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophen-3-yl)(4-phenoxypiperidin-1-yl)methanone 1,1-dioxide | 1.8 ± 0.2 |
| DC-Rhoin | Reference Inhibitor | 5.6 ± 0.5 |
Application: Inhibition of the RhoA/ROCK Signaling Pathway in Cancer
The RhoA/ROCK signaling pathway is a key regulator of the actin cytoskeleton and is frequently dysregulated in cancer, promoting cell motility, invasion, and metastasis.[2][3] Novel benzo[b]thiophene derivatives have been identified as potent inhibitors of this pathway.[2]
The diagram below illustrates the RhoA/ROCK signaling cascade and the proposed point of intervention for the synthesized benzo[b]thiophene derivatives.
Caption: The RhoA/ROCK signaling pathway and its inhibition.
The synthesized benzo[b]thiophene derivatives, particularly the 1,1-dioxide analogs, have been shown to inhibit the activity of RhoA, thereby preventing the downstream signaling cascade that leads to the formation of stress fibers and subsequent cell migration and invasion.[2] This makes them promising candidates for the development of novel anti-metastatic cancer therapies.
Conclusion
5-Bromo-benzo[b]thiophene-3-acetic acid serves as a valuable and versatile starting material for the synthesis of a diverse library of novel compounds. The protocols provided herein offer robust methods for the generation of amide and ester derivatives, as well as their further elaboration through Suzuki-Miyaura cross-coupling. The resulting compounds have demonstrated significant potential as anticancer agents through the inhibition of the RhoA/ROCK signaling pathway, highlighting the importance of this scaffold in modern drug discovery. Further exploration of the structure-activity relationships of these derivatives is warranted to optimize their potency and selectivity.
References
- 1. 5-Bromobenzo[b]thiophene-3-carboxylic acid [myskinrecipes.com]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on Benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group on the benzothiophene scaffold. Benzothiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The derivatization of the carboxylic acid moiety on the benzothiophene ring is a key strategy for modulating the pharmacological profile of these molecules.
The primary methods for derivatizing carboxylic acids include conversion to esters, amides, and acylhydrazones.[3] These modifications can significantly impact a compound's solubility, stability, and interaction with biological targets. For instance, benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase, a target for metabolic diseases.[4]
This guide offers specific protocols and quantitative data for the following key derivatization reactions:
-
Esterification: Palladium-catalyzed synthesis of benzothiophene-3-carboxylic esters.
-
Amide Coupling: Formation of benzothiophene-2-carboxamides using carbodiimide coupling agents.
-
Acylhydrazone Synthesis: Two-step synthesis of benzothiophene-2-acylhydrazones via a hydrazide intermediate.
Esterification of Benzothiophene-3-Carboxylic Acid
Esterification of the carboxylic acid group can enhance the lipophilicity of benzothiophene derivatives, which can be crucial for their pharmacokinetic properties. A robust method for synthesizing benzothiophene-3-carboxylic esters is through a palladium-catalyzed carbonylative approach from 2-(methylthio)phenylacetylenes.[5][6]
Application Notes
This palladium-catalyzed reaction provides a direct, one-step method to synthesize a variety of benzothiophene-3-carboxylic esters.[5] The reaction is versatile, tolerating a range of functional groups on both the aryl ring and the alkyne substituent.[5] The use of a PdI₂/KI catalytic system is effective, and the reaction can be performed in conventional organic solvents or in an ionic liquid (BmimBF₄), which allows for recycling of the catalyst.[5] Yields are generally good to high, ranging from 57% to 83%.[6]
Quantitative Data
The following table summarizes the yields of various methyl benzothiophene-3-carboxylates synthesized using the palladium-catalyzed method.[5]
| Entry | R¹ Substituent (on alkyne) | R² Substituent (on aryl ring) | Product | Yield (%) |
| 1 | Phenyl | H | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 71 |
| 2 | p-Tolyl | H | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76 |
| 3 | 4-Bromophenyl | H | Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | 83 |
| 4 | 3-Thienyl | H | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | 70 |
| 5 | 1-Cyclohexenyl | H | Methyl 2-(cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate | 79 |
| 6 | Phenyl | 5-Methyl | Methyl 5-methyl-2-phenylbenzo[b]thiophene-3-carboxylate | 61 |
| 7 | Phenyl | 6-Fluoro | Methyl 6-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate | 74 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Esterification[6]
This protocol describes the synthesis of benzo[b]thiophen-3-carboxylic esters from substituted 2-(methylthio)phenylacetylenes.
Materials:
-
Substituted 2-(methylthio)phenylacetylene (Substrate 1)
-
Palladium(II) iodide (PdI₂)
-
Potassium iodide (KI)
-
Methanol (or other alcohol, ROH)
-
Carbon monoxide (CO) gas
-
Air
-
Stainless-steel autoclave (250 mL)
Procedure:
-
In the presence of air, charge a 250 mL stainless-steel autoclave with PdI₂ (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and the 2-(methylthio)phenylacetylene substrate (0.30 mmol).
-
Add the alcohol (e.g., 15 mL of methanol) to the autoclave.
-
Seal the autoclave and, while stirring the mixture, pressurize it with CO to 32 atm.
-
Increase the total pressure to 40 atm by adding air.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for the specified time (e.g., 24-36 hours).
-
After cooling to room temperature, carefully vent the autoclave.
-
Transfer the reaction mixture and purify the product by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for Pd-catalyzed esterification.
Amide Coupling of Benzothiophene-2-Carboxylic Acid
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7] The conversion of the carboxylic acid on a benzothiophene scaffold to an amide can introduce new interaction points for biological targets and fine-tune the molecule's properties. A common method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC).
Application Notes
The protocol described below is for the synthesis of an N-Boc protected hydrazide, which is an intermediate for acylhydrazones. However, the same principle of DCC/DMAP activation can be used to couple benzothiophene-2-carboxylic acid with a wide variety of primary and secondary amines to form the corresponding amides. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) at room temperature.[1]
Experimental Protocol: General Procedure for DCC-Mediated Amide Coupling[1]
This protocol details the coupling of benzothiophene-2-carboxylic acid with tert-butyl carbazate.
Materials:
-
Substituted benzothiophene-2-carboxylic acid
-
tert-Butyl carbazate (or other amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Celite®
Procedure:
-
Under a dry and inert atmosphere (N₂), dissolve the benzothiophene-2-carboxylic acid (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.13 eq.) to the mixture.
-
In a separate flask, dissolve DCC (1.2 eq.) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
A precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through Celite® and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table shows the yields for the synthesis of intermediate tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylates.[1]
| R Substituent | Starting Acid | Product | Yield (%) |
| 6-Cl | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | tert-butyl-2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | 79 |
| 6-F | 6-Fluorobenzo[b]thiophene-2-carboxylic acid | tert-butyl-2-(6-fluorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | 42 |
Workflow Diagram
Caption: Workflow for DCC-mediated amide coupling.
Acylhydrazone Synthesis from Benzothiophene-2-Carboxylic Acid
Acylhydrazones are versatile scaffolds in drug design, and their synthesis from benzothiophene carboxylic acids can lead to compounds with potent biological activity, such as antimicrobial agents against multidrug-resistant Staphylococcus aureus.[1] The synthesis is typically a two-step process: formation of a carbohydrazide followed by condensation with an aldehyde.
Application Notes
The protocol involves an initial Boc-protection of the hydrazide, which is subsequently deprotected using trifluoroacetic acid (TFA). The resulting crude hydrazide is then condensed with an appropriate aldehyde or ketone in a solvent like methanol, often with a catalytic amount of acid, to yield the final acylhydrazone product. This method allows for extensive structural diversification by varying the aldehyde component.[1]
Experimental Protocol: Synthesis of N-Acylhydrazone Derivatives[1]
This protocol describes the deprotection of the Boc-hydrazide intermediate and subsequent condensation with an aldehyde.
Materials:
-
tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Toluene
-
Aromatic or heteroaromatic aldehyde
-
Methanol (MeOH)
Procedure:
Step 1: Boc Deprotection
-
Dissolve the tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (1.0 eq.) in anhydrous DCM.
-
Add TFA (20 eq.) and stir the solution at room temperature for 18 hours.
-
Co-evaporate the mixture with toluene under reduced pressure to yield the crude benzo[b]thiophene-2-carbohydrazide as a white solid. Use this crude material directly in the next step.
Step 2: Condensation with Aldehyde
-
Dissolve the crude carbohydrazide (1.0 eq.) from Step 1 and the desired aldehyde (1.1 eq.) in methanol.
-
Reflux the mixture for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting crude product by recrystallization (e.g., from methanol or ethyl acetate) to obtain the final N-acylhydrazone.
Quantitative Data
The following table provides yield data for the synthesis of representative (E)-N'-(arylmethylene)benzo[b]thiophene-2-carbohydrazides.[1]
| Aldehyde | Product | Yield (%) |
| Pyridine-2-carbaldehyde | (E)-N'-(Pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 32 |
| Pyridine-4-carbaldehyde | (E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 30 |
Workflow Diagram
Caption: Workflow for acylhydrazone synthesis.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Benzothiophene Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of benzothiophene derivatives as potent antimicrobial agents. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and visualizations of their proposed mechanisms of action.
Introduction
Benzothiophene, a heterocyclic compound consisting of a benzene ring fused to a thiophene ring, and its derivatives have emerged as a promising class of antimicrobial agents.[1][2][3] Their structural versatility allows for a wide range of chemical modifications, leading to compounds with significant activity against various pathogenic bacteria and fungi, including drug-resistant strains.[4][5] This document outlines the antimicrobial applications of these derivatives, providing researchers with the necessary information to explore their potential in drug discovery and development.
Antimicrobial Activity of Benzothiophene Derivatives
Numerous studies have demonstrated the broad-spectrum antimicrobial activity of benzothiophene derivatives. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative benzothiophene derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Benzothiophene Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| BTD-1 | Tetrahydrobenzothiophene | 1.11 | - | 1.11 | 1.00 | [6] |
| BTD-2 | Benzothiophene-chalcone | - | - | - | - | |
| BTD-3 | Benzothiophene acylhydrazone | 4 | - | - | - | [4] |
| BTD-4 | Benzothiophene-coumarin | - | 12.5 | 25 | 25 | [7] |
| BTD-5 | Benzothiophene-pyrimidine | - | 25 | 50 | 50 | [7] |
Table 2: Antifungal Activity of Benzothiophene Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus niger | Reference |
| BTD-4 | Benzothiophene-coumarin | 12.5 | 25 | [7] |
| BTD-5 | Benzothiophene-pyrimidine | 25 | 50 | [7] |
| BTD-6 | Benzothiophene-pyrazole | 12.5 | 12.5 | [7] |
Experimental Protocols
To evaluate the antimicrobial potential of novel benzothiophene derivatives, standardized and reproducible experimental protocols are essential. The following are detailed methodologies for two commonly used antimicrobial susceptibility testing methods.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of benzothiophene derivatives against bacteria and fungi in a 96-well microtiter plate format.
Materials:
-
Benzothiophene derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the benzothiophene derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve the desired concentration range for testing.
-
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions by transferring 100 µL from well to well, discarding the final 100 µL from the last well.
-
Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol 2: Agar Well Diffusion Assay
This method is used for preliminary screening of the antimicrobial activity of benzothiophene derivatives.
Materials:
-
Benzothiophene derivatives
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA plates and allow them to solidify at room temperature.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of the MHA plate to create a lawn of bacteria.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of approximately 6-8 mm in diameter in the agar.
-
Add a known concentration of the dissolved benzothiophene derivative (e.g., 100 µL of a 1 mg/mL solution) into each well.
-
A solvent control should also be included.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Proposed Mechanisms of Action
While the exact signaling pathways are a subject of ongoing research, current evidence suggests that benzothiophene derivatives exert their antimicrobial effects through multiple mechanisms, primarily by disrupting the microbial cell membrane and inducing the production of reactive oxygen species (ROS).
One of the proposed mechanisms involves the disruption of the bacterial cell membrane's integrity.[8] This can lead to the leakage of intracellular components and ultimately cell death. Another key mechanism is the generation of ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids, leading to oxidative stress and cell death.[9]
Visualizations
The following diagrams illustrate the general workflow for evaluating the antimicrobial activity of benzothiophene derivatives and the proposed mechanisms of their action.
Figure 1. Experimental workflow for the evaluation of benzothiophene derivatives as antimicrobial agents.
Figure 2. Proposed antimicrobial mechanisms of action for benzothiophene derivatives.
Conclusion
Benzothiophene derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The data presented in these notes, along with the detailed protocols, provide a solid foundation for researchers to further investigate and optimize these compounds in the ongoing fight against microbial infections. Future work should focus on elucidating the specific molecular targets and signaling pathways to enable rational drug design and enhance the therapeutic potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [ircommons.uwf.edu]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Bromo-benzo[b]thiophene-3-acetic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct anticancer applications of 5-bromo-benzo[b]thiophene-3-acetic acid are not extensively documented in publicly available research, its structural scaffold serves as a crucial pharmacophore for the development of potent anticancer agents. Derivatives of this compound have demonstrated significant activity in preclinical cancer models by targeting key signaling pathways involved in cell proliferation, migration, and survival. This document provides an overview of the applications of these derivatives in cancer research, with a focus on their mechanism of action and detailed protocols for their evaluation.
Mechanism of Action: Targeting the RhoA/ROCK Signaling Pathway
A significant body of research has focused on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK signaling pathway.[1][2][3] The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting tumor growth and metastasis.[1][2][3] RhoA, when active, binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This activation leads to the phosphorylation of various substrates, including Myosin Light Chain (MLC), which promotes the formation of stress fibers and focal adhesions, cellular processes essential for cell motility and invasion.[1][2][3]
Derivatives of 5-bromo-benzo[b]thiophene-3-acetic acid have been designed to inhibit this pathway. For instance, compound b19 , a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, has been shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promote their apoptosis.[1][2][3] The inhibitory activity is confirmed by the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation.[1][2][3]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various benzo[b]thiophene derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| b19 | MDA-MB-231 (Breast) | Proliferation | Data not specified | [1][2][3] |
| IPBT | MDA-MB-231 (Breast) | Cytotoxicity | 126.67 | [4] |
| HepG2 (Liver) | Cytotoxicity | 67.04 | [4] | |
| LNCaP (Prostate) | Cytotoxicity | 127.59 | [4] | |
| Caco-2 (Colon) | Cytotoxicity | 63.74 | [4] | |
| Panc-1 (Pancreatic) | Cytotoxicity | 76.72 | [4] | |
| HeLa (Cervical) | Cytotoxicity | 146.75 | [4] | |
| Ishikawa (Endometrial) | Cytotoxicity | 110.84 | [4] | |
| Compound 23 | MDA-MB-231 (Breast) | Antiproliferative | 3.80 | [5] |
| MCF-7 (Breast) | Antiproliferative | 2.95 | [5] | |
| Compound 4a | HepG2 (Liver) | Cytotoxicity | 4.4 | [5] |
| Compound 5a | HepG2 (Liver) | Cytotoxicity | 3.46 | [5] |
| Compound 6b | HepG2 (Liver) | Cytotoxicity | 2.52 | [5] |
| Compound 5a | A549 (Lung) | Cytotoxicity | 41.99 | [6] |
| HCT116 (Colon) | Cytotoxicity | 18.10 | [6] | |
| MCF7 (Breast) | Cytotoxicity | 7.87 | [6] | |
| Compound 5b | MCF7 (Breast) | Cytotoxicity | 4.05 | [6] |
| Compound 9a | HCT116 (Colon) | Cytotoxicity | 17.14 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well flat-bottom plates
-
Test compound (e.g., benzo[b]thiophene derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Test compound
-
Complete cell culture medium and serum-free medium
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free medium containing the test compound at various concentrations. Include a vehicle control.
-
Capture images of the wound at 0 hours (immediately after scratching).
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound area at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
Materials:
-
24-well Transwell inserts with an 8 µm pore size membrane
-
Matrigel or another basement membrane extract
-
Test compound
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or another fixative
-
Crystal violet stain
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain the test compound.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
Test compound
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the RhoA/ROCK signaling pathway by a benzo[b]thiophene derivative.
Experimental Workflow Diagram
Caption: General workflow for evaluating the anticancer effects of benzo[b]thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiccpress.com [oiccpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Benzothiophene Acylhydrazones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiophene acylhydrazones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This document provides a detailed experimental procedure for the synthesis of benzothiophene acylhydrazones, beginning with the formation of the key intermediate, benzothiophene-2-carbohydrazide, followed by its condensation with various aromatic aldehydes.
Experimental Protocols
Part 1: Synthesis of Benzothiophene-2-carbohydrazide
This protocol outlines two common methods for the synthesis of the benzothiophene-2-carbohydrazide intermediate.
Method A: From Ethyl Benzothiophene-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl benzo[b]thiophene-2-carboxylate in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield benzothiophene-2-carbohydrazide.
Method B: From Benzothiophene-2-carboxylic Acid
This method involves the formation of a tert-butyl protected intermediate.
-
Activation of Carboxylic Acid: Under an inert nitrogen atmosphere, dissolve benzothiophene-2-carboxylic acid and tert-butyl carbazate in anhydrous dichloromethane (DCM) and cool the solution to 0°C.[1]
-
Coupling Reaction: Add 4-dimethylaminopyridine (DMAP) followed by a dropwise addition of a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous DCM.[1] Allow the mixture to stir at room temperature for 24 hours.[1]
-
Isolation of Intermediate: Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct and wash with DCM. The filtrate is concentrated to yield tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate.[1]
-
Deprotection: Dissolve the protected intermediate in anhydrous DCM and add trifluoroacetic acid (TFA).[1][2] Stir the solution at room temperature for 18 hours.[1][2]
-
Final Product Isolation: Co-evaporate the mixture with toluene to obtain the crude benzothiophene-2-carbohydrazide as a solid, which can be used in the next step without further purification.[2]
Part 2: Synthesis of Benzothiophene Acylhydrazones
This general procedure describes the condensation reaction between benzothiophene-2-carbohydrazide and a substituted aldehyde.
-
Reaction Setup: Dissolve the crude benzothiophene-2-carbohydrazide in methanol.[2]
-
Aldehyde Addition: Add the desired substituted benzaldehyde (2 equivalents) to the solution at room temperature.[2] In some procedures, a catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2 hours.
-
Product Formation: Stir the reaction mixture. The formation of the acylhydrazone product often results in a precipitate.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with hot water and then recrystallize from a suitable solvent, such as methanol, to obtain the purified benzothiophene acylhydrazone.
Data Presentation
The following table summarizes the yields for the synthesis of various benzothiophene derivatives as reported in the literature.
| Compound Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | NaOH, EtOH, H₂O | 87 | [2] |
| Tert-butyl-2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | Tert-butyl carbazate, DCC, DMAP, DCM | 79 | [2] |
| (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | Benzothiophene-2-carbohydrazide | 3-formylbenzoic acid, MeOH | 85 | [2] |
| (E)-2-((2-(Benzo[b]thiophene-2-carbonyl)hydrazono)methyl)benzoic acid | Benzothiophene-2-carbohydrazide | 2-formylbenzoic acid, MeOH | 45 | [2] |
| (E)-4-((2-(Benzo[b]thiophene-2-carbonyl)hydrazono)methyl)benzoic acid | Benzothiophene-2-carbohydrazide | 4-formylbenzoic acid, MeOH | 39 | [2] |
| Benzothiophene-2-carbohydrazide | Ethyl benzo[b]thiophene-2-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 74 | [3] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of benzothiophene acylhydrazones.
Caption: General workflow for the synthesis of benzothiophene acylhydrazones.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BENZO[B]THIOPHENE-2-CARBOXYLIC HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Heck Reaction Conditions for 5-Bromobenzothiophenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This carbon-carbon bond-forming reaction is invaluable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The benzothiophene scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Consequently, the functionalization of benzothiophenes, such as via the Heck reaction of 5-bromobenzothiophene, is of significant interest in drug discovery and development for creating novel derivatives with potential therapeutic value.
This document provides a detailed overview of the key parameters, reaction conditions, and a general protocol for performing the Heck reaction on 5-bromobenzothiophenes.
General Reaction Scheme
The Heck coupling of 5-bromobenzothiophene with a generic alkene proceeds as follows, yielding a 5-vinylbenzothiophene derivative. The reaction typically requires a palladium catalyst, a base, and a suitable solvent.
-
Reactants: 5-Bromobenzothiophene, Alkene (e.g., styrene, acrylate)
-
Catalyst System: Palladium source (e.g., Pd(OAc)₂, Pd/C), often with a ligand.
-
Base: Inorganic (e.g., K₂CO₃, NaOAc) or organic (e.g., Et₃N).
-
Solvent: Polar aprotic solvents like DMF, NMP, or aqueous mixtures.[1][4]
Key Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection of the catalyst, ligands, base, and solvent.
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and efficient precatalyst that is reduced in situ to the active Pd(0) species.[5] Other sources like supported palladium catalysts (e.g., Pd/C) can also be used, offering advantages in terms of handling and catalyst recovery.[4]
-
Ligands: Phosphine ligands (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and modulate its reactivity.[6] However, phosphine-free systems have also been developed, offering a simpler and often more cost-effective alternative.[3]
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[7] Common choices include inorganic bases like potassium or sodium carbonate and organic amines such as triethylamine.[1][6][8] The choice of base can influence reaction rates and yields.
-
Solvent: Polar aprotic solvents such as DMF and NMP are frequently used due to their ability to dissolve the reactants and stabilize the catalytic species.[4] In some cases, the addition of water can be beneficial.[1][8]
-
Additives: Phase-transfer agents, such as tetralkylammonium salts (e.g., Bu₄NBr or Bu₄NCl), can significantly accelerate the reaction, particularly for less reactive aryl bromides or in multiphasic solvent systems.[4][9]
Comparative Data on Heck Reaction Conditions
While specific data for 5-bromobenzothiophene is not extensively published, conditions can be effectively extrapolated from reactions with structurally similar aryl bromides. The following table summarizes successful conditions for analogous substrates.
| Entry | Aryl Bromide | Olefin | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Acetyl-5-bromobenzofuran | Styrene | Pd(II) Complex | TBAB | Et₃N | Water | Reflux | - | 95 (GC) | [8] |
| 2 | Bromobenzene | Styrene | Pd EnCat (0.1) | Bu₄NCl | Na₂CO₃ | NMP | 150 | 3 | >95 | [4] |
| 3 | p-Substituted Aryl Bromides | Styrene | Pd(OAc)₂ (1.0) | NHC Precursor (2.0) | K₂CO₃ | H₂O-DMF | 80 | 4 | 85-96 | [6] |
| 4 | Bromobenzene | Styrene | Pd(dba)₂ | P(OPh)₃ | - | DMF | - | - | High | [10] |
| 5 | 4-Bromoacetophenone | Butyl Acrylate | Herrmann's Catalyst (0.001) | n-Bu₄NBr | NaOAc | NMP | 140 | - | High | [11] |
Detailed Experimental Protocols
This section provides a representative protocol for the Heck coupling of 5-bromobenzothiophene with styrene, adapted from established procedures for aryl bromides.[6]
Materials:
-
5-Bromobenzothiophene (1.0 mmol, 213 mg)
-
Styrene (1.5 mmol, 156 mg, 172 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg, 1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromobenzothiophene (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) followed by styrene (1.5 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 5-styrylbenzothiophene.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
This diagram outlines the logical flow of the experimental protocol from setup to final product.
Caption: General workflow for the Heck coupling experiment.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: Benzothiophene Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of benzothiophene derivatives as potent kinase inhibitors. This document details their therapeutic potential, summarizes inhibitory activities, and provides standardized protocols for their evaluation.
Introduction
Benzothiophene, a bicyclic aromatic compound containing a thiophene ring fused to a benzene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have emerged as a significant class of kinase inhibitors, demonstrating therapeutic potential in oncology and other diseases driven by aberrant kinase signaling. The rigid structure and potential for diverse functionalization of the benzothiophene core allow for the design of potent and selective inhibitors against a range of protein kinases.
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have become a cornerstone of targeted therapy. Benzothiophene-based compounds have shown promise in targeting several key kinases involved in cell proliferation, angiogenesis, and cell cycle regulation.
Featured Benzothiophene Derivatives and their Kinase Targets
Recent research has highlighted several benzothiophene derivatives with significant inhibitory activity against various kinases. These compounds often feature substitutions that enhance their binding affinity and selectivity.
Multi-Kinase Inhibitors
A notable trend is the development of multi-targeted benzothiophene derivatives, which can simultaneously inhibit several kinases. This polypharmacology can be advantageous in overcoming drug resistance and targeting complex diseases. For instance, 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors.[1][2] One promising compound, a 5-hydroxybenzothiophene hydrazide derivative (16b), has demonstrated potent inhibition against a panel of kinases.[1][2][3]
Specific Kinase Targets
Benzothiophene derivatives have been successfully designed to target specific kinase families:
-
Aurora Kinases: Novel benzothiophene-3-carboxamides act as highly potent inhibitors of Aurora kinases A and B, which are key regulators of cell division.[4]
-
VEGFR and EGFR: Ureido benzothiophenes have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both crucial in tumor angiogenesis and proliferation.[5] Thiophene-based derivatives have also shown potent dual inhibitory activity against EGFR and HER2.[6]
-
DYRK1A and DYRK1B: Benzothiophene scaffolds have been utilized to develop narrow-spectrum dual inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B.[7]
-
MAPK-activated protein kinase 2 (MK2): Potent benzothiophene inhibitors of MK2 have been identified, with crystallographic data confirming their binding mode.[8][9]
-
STAT3: Benzo[b]thiophene 1,1-dioxide derivatives have been evaluated as potent inhibitors of Signal Transducer and Activator of Transcription 3.[10][11]
Quantitative Data Summary
The inhibitory activity of various benzothiophene derivatives against their target kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound Class | Derivative Example | Target Kinase(s) | IC50 (nM) | Reference |
| 5-Hydroxybenzothiophene | Hydrazide derivative (16b) | Clk4 | 11 | [1][3] |
| DRAK1 | 87 | [1][3] | ||
| Haspin | 125.7 | [1][3] | ||
| Clk1 | 163 | [1][3] | ||
| Dyrk1B | 284 | [1][3] | ||
| Dyrk1A | 353.3 | [1][3] | ||
| Benzothiophene-3-carboxamide | Compound 36 | Aurora Kinase A/B | Not specified, but in the nanomolar range | [4] |
| Ureido Benzothiophene | Compound 6q | VEGFR-2 / EGFR | Not specified in nM | [5] |
| Thiophene-3-carboxamide | Compound 14d | VEGFR-2 | 191.1 | [12] |
| Thieno[2,3-d][1][4][5]triazine | Compound 21a | EGFR | 0.47 | [6] |
| HER2 | 0.14 | [6] | ||
| Benzo[b]thiophene 1,1-dioxide | Compound 8b | STAT3 | Not specified in nM | [10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by benzothiophene derivatives and a general workflow for their evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-benzo[b]thiophene-3-acetic Acid
Welcome to the technical support center for the synthesis of 5-bromo-benzo[b]thiophene-3-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-bromo-benzo[b]thiophene-3-acetic acid, presented in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low overall yield can stem from several factors depending on the synthetic route chosen. Here are some common causes and troubleshooting strategies for two plausible synthetic pathways:
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Route 1: From 5-bromo-3-methylbenzo[b]thiophene:
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Inefficient Side-Chain Bromination: The radical bromination of the methyl group is a critical step. Low yields can result from incomplete reaction or competing ring bromination.
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Solution: Ensure you are using a radical initiator like AIBN or benzoyl peroxide with N-bromosuccinimide (NBS). The reaction should be carried out in a suitable solvent like carbon tetrachloride or acetonitrile under reflux with sufficient light exposure to initiate the reaction. Monitor the reaction by TLC to ensure complete consumption of the starting material.
-
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Poor Conversion in the Cyanation Step: The displacement of the bromide with cyanide can be sluggish.
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Solution: Use a polar aprotic solvent like DMSO or DMF to improve the solubility and nucleophilicity of the cyanide salt. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can also enhance the reaction rate. Ensure anhydrous conditions, as water can react with the cyanide.
-
-
Incomplete Hydrolysis of the Nitrile: Both acidic and basic hydrolysis can be slow and may require harsh conditions, which can lead to decomposition.
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Solution: For basic hydrolysis, a mixture of ethanol and a concentrated aqueous base (e.g., NaOH or KOH) at reflux is typically effective. For acidic hydrolysis, a mixture of a strong acid like H₂SO₄ or HCl in aqueous acetic acid can be used. Monitor the reaction progress carefully to avoid prolonged heating, which can lead to decarboxylation or other side reactions.
-
-
-
Route 2: Malonic Ester Synthesis from 5-bromo-3-(chloromethyl)benzo[b]thiophene:
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Inefficient Alkylation of Diethyl Malonate: The formation of the C-C bond between the chloromethyl derivative and diethyl malonate is crucial.
-
Solution: Use a strong, non-nucleophilic base like sodium ethoxide in ethanol to completely deprotonate the diethyl malonate. Ensure anhydrous conditions to prevent side reactions. The reaction temperature should be carefully controlled to avoid elimination reactions.
-
-
Incomplete Hydrolysis and Decarboxylation: The hydrolysis of the diester followed by decarboxylation needs to be driven to completion.
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Solution: Saponification with a strong base like KOH in ethanol, followed by acidification and heating, is a standard procedure. Ensure sufficient heating time for the decarboxylation step after acidification.
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of side products is a common issue. Here are some possibilities based on the synthetic route:
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Route 1 (from 5-bromo-3-methylbenzo[b]thiophene):
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Dibrominated product: Over-bromination of the methyl group can occur, leading to the formation of 5-bromo-3-(dibromomethyl)benzo[b]thiophene. To minimize this, use a stoichiometric amount of NBS.
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Ring bromination products: Although less likely at the 3-position methyl group, some bromination on the benzene ring might occur, especially if the reaction conditions are not optimized.
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Unreacted starting material: Incomplete reaction is a common "side product."
-
-
Route 2 (Malonic Ester Synthesis):
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Dialkylated malonic ester: A second molecule of 5-bromo-3-(chloromethyl)benzo[b]thiophene can react with the mono-alkylated product. Using a slight excess of diethyl malonate can help to minimize this.
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Elimination product: The formation of 5-bromo-3-methylenebenzo[b]thiophene can occur if the reaction conditions for alkylation are too harsh (e.g., high temperature or a very strong, hindered base).
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Q3: How can I effectively purify the final product, 5-bromo-benzo[b]thiophene-3-acetic acid?
A3: Purification is critical to obtain a high-purity product.
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Initial Work-up: After the hydrolysis step of either route, the reaction mixture should be acidified to precipitate the carboxylic acid. The crude solid can then be collected by filtration and washed with cold water to remove inorganic salts.
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Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.
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Solvent Selection: A suitable solvent system should be chosen where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallization of carboxylic acids include ethanol, acetic acid, or mixtures of solvents like ethanol/water.
-
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Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is typically used to elute the carboxylic acid.
Frequently Asked Questions (FAQs)
Q: What is the most promising synthetic route to achieve a high yield of 5-bromo-benzo[b]thiophene-3-acetic acid?
A: Both the route starting from 5-bromo-3-methylbenzo[b]thiophene and the malonic ester synthesis from 5-bromo-3-(chloromethyl)benzo[b]thiophene are viable. The choice may depend on the availability and cost of the starting materials. The malonic ester synthesis often provides a cleaner reaction with fewer side products compared to the radical bromination route.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are essential:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Cyanide (NaCN): NaCN is highly toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A dedicated cyanide waste container should be used.
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Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care.
-
Solvents: Many organic solvents are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
Q: Can I use microwave irradiation to improve the reaction times and yields?
A: Microwave-assisted synthesis can be a very effective technique for many of the steps involved, particularly for the hydrolysis of nitriles or esters, and potentially for the cyanation step. Microwave heating can significantly reduce reaction times and in some cases improve yields by minimizing the formation of side products due to shorter exposure to high temperatures. However, optimization of the reaction conditions (temperature, time, and power) for each specific step is necessary.
Data Presentation
| Reaction Step | Synthetic Route | Reagents & Conditions | Expected Yield Range |
| Side-chain Bromination | From 5-bromo-3-methylbenzo[b]thiophene | NBS, AIBN, CCl₄, reflux | 60-80% |
| Cyanation | From 5-bromo-3-(bromomethyl)benzo[b]thiophene | NaCN, DMSO, 60 °C | 70-90% |
| Nitrile Hydrolysis | From 5-bromo-benzo[b]thiophene-3-acetonitrile | NaOH, EtOH/H₂O, reflux | 70-85% |
| Malonic Ester Alkylation | From 5-bromo-3-(chloromethyl)benzo[b]thiophene | Diethyl malonate, NaOEt, EtOH | 75-90% |
| Hydrolysis & Decarboxylation | From diethyl 2-(5-bromobenzo[b]thiophen-3-ylmethyl)malonate | KOH, EtOH/H₂O, then H₃O⁺, heat | 80-95% |
Experimental Protocols
The following are generalized experimental protocols for the key synthetic transformations. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical monitoring.
Protocol 1: Synthesis via Side-Chain Bromination and Cyanation
Step 1a: Synthesis of 5-bromo-3-(bromomethyl)benzo[b]thiophene
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To a solution of 5-bromo-3-methylbenzo[b]thiophene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
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Reflux the mixture with stirring under illumination with a tungsten lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Cool the reaction mixture to room temperature and filter off the succinimide.
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Wash the filtrate with aqueous sodium thiosulfate solution and then with water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
Step 1b: Synthesis of 5-bromo-benzo[b]thiophene-3-acetonitrile
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Dissolve the 5-bromo-3-(bromomethyl)benzo[b]thiophene in dimethyl sulfoxide (DMSO).
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Add sodium cyanide to the solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude nitrile can be purified by column chromatography on silica gel.
Step 1c: Synthesis of 5-bromo-benzo[b]thiophene-3-acetic acid
-
To a solution of 5-bromo-benzo[b]thiophene-3-acetonitrile in ethanol, add a solution of sodium hydroxide in water.
-
Reflux the mixture for 8-12 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-bromo-benzo[b]thiophene-3-acetic acid.
Protocol 2: Synthesis via Malonic Ester
Step 2a: Synthesis of diethyl 2-((5-bromobenzo[b]thiophen-3-yl)methyl)malonate
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for 30 minutes, add a solution of 5-bromo-3-(chloromethyl)benzo[b]thiophene in ethanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2b: Synthesis of 5-bromo-benzo[b]thiophene-3-acetic acid
-
Dissolve the crude diethyl 2-((5-bromobenzo[b]thiophen-3-yl)methyl)malonate in ethanol and add a solution of potassium hydroxide in water.
-
Reflux the mixture for 4-6 hours to effect saponification.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidified mixture at reflux for an additional 2-4 hours to promote decarboxylation.
-
Cool the mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent.
Visualizations
Caption: Synthetic routes to 5-bromo-benzo[b]thiophene-3-acetic acid.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Purification of 5-bromo-benzo[b]thiophene-3-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-bromo-benzo[b]thiophene-3-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5-bromo-benzo[b]thiophene-3-acetic acid.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent system. The volume of solvent used was too large. The cooling process was too rapid, preventing efficient crystallization. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. |
| Oily Product Instead of Crystals | Presence of impurities that are inhibiting crystallization. The chosen recrystallization solvent is not appropriate. | Try to purify a small sample by column chromatography first to remove interfering impurities. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, toluene). |
| Product Contaminated with Starting Materials | Incomplete reaction during synthesis. Inefficient extraction to remove unreacted starting materials. | Monitor the reaction to completion using TLC or LC-MS. Perform an acidic or basic wash during the workup to remove unreacted starting materials with different acidity/basicity. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. Co-elution of impurities with the desired product. Column overloading. | Use TLC to determine the optimal solvent system that provides good separation (Rf value of ~0.3-0.4 for the product). Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product is Colored (Yellow/Brown) | Presence of colored impurities or degradation products. | Treat a solution of the crude product with activated charcoal before recrystallization. Ensure purification steps are carried out promptly to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-bromo-benzo[b]thiophene-3-acetic acid?
A1: Common impurities can include unreacted starting materials such as 5-bromobenzo[b]thiophene, residual reagents from the synthetic steps, and side-products from competing reactions. Depending on the synthetic route, potential side-products could arise from over-alkylation or decarboxylation.
Q2: Which recrystallization solvents are recommended for 5-bromo-benzo[b]thiophene-3-acetic acid?
A2: Suitable solvent systems for recrystallization of acidic aromatic compounds like this often include mixtures of a soluble solvent and an anti-solvent. Common choices could be ethanol/water, acetic acid/water, or toluene. The ideal solvent system should be determined empirically on a small scale.
Q3: What is a typical mobile phase for silica gel column chromatography of this compound?
A3: A common mobile phase for a carboxylic acid of this nature would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, often with the addition of a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the silica gel. A gradient elution from low to high polarity is often effective.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can give a quick indication of purity. For more quantitative results, High-Performance Liquid Chromatography (HPLC) is recommended. The structure and identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: On a small scale, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetic acid) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. A solvent pair (a good solvent and a poor solvent) like ethanol/water or acetic acid/water can also be effective.
-
Dissolution: Place the crude 5-bromo-benzo[b]thiophene-3-acetic acid in an Erlenmeyer flask. Add a minimal amount of the hot chosen solvent (or the "good" solvent of a pair) to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then re-heat to clarify and allow to cool.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Preparation: Dissolve the crude 5-bromo-benzo[b]thiophene-3-acetic acid in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexanes/ethyl acetate 9:1 with 1% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexanes/ethyl acetate with 1% acetic acid).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for 5-bromo-benzo[b]thiophene-3-acetic acid.
Caption: A logical troubleshooting guide for purification issues.
Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Heterocycles
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common issues with Suzuki-Miyaura cross-coupling reactions involving brominated heterocycles. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with a brominated heterocycle is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki coupling with brominated heterocycles is a common problem that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary areas to investigate are the reaction conditions (catalyst, ligand, base, solvent), the stability of the coupling partners, and potential catalyst deactivation.
Troubleshooting Workflow:
Here is a logical workflow to diagnose and resolve low-yield issues:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps:
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Reagent Quality and Stoichiometry:
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Boronic Acid/Ester Stability: Heteroaryl boronic acids are particularly susceptible to decomposition, especially protodeboronation.[1] It is advisable to use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol, MIDA).[2]
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Solvent and Reagent Purity: Ensure all solvents are anhydrous (where required) and reagents are free from impurities that could interfere with the reaction.
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Stoichiometry: A slight excess of the boronic acid/ester (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical, especially for challenging heterocyclic substrates.
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Electron-rich and Bulky Ligands: These ligands promote the oxidative addition step, which can be slow for electron-rich brominated heterocycles.[3] They also facilitate the reductive elimination step.
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Precatalysts: Consider using modern palladium precatalysts (e.g., Buchwald or PEPPSI-type) which are designed for efficient generation of the active Pd(0) species.[3]
Table 1: Recommended Catalyst/Ligand Systems for Brominated Heterocycles
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| Catalyst System | Heterocycle Type | Key Advantages |
| Pd(OAc)₂ / SPhos | General π-deficient & π-rich | Minimizes protodeboronation.[4] |
| Pd₂(dba)₃ / XPhos | Electron-rich & sterically hindered | High activity at low catalyst loadings. |
| Pd(dppf)Cl₂ | General purpose | Good for initial screening, robust. |
| CataCXium® A | π-rich heterocycles | Effective under anhydrous conditions.[5] |
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Base Selection: The base plays a crucial role in the transmetalation step.[6][7] Its strength and solubility can significantly impact the reaction outcome.
-
Solvent and Temperature Optimization:
-
Solvent Systems: Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent. For substrates prone to protodeboronation, anhydrous conditions may be beneficial.[5][9]
-
Temperature: While many Suzuki couplings require heating (80-120 °C), some modern catalyst systems can operate at or near room temperature, which can help minimize side reactions.[6]
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Issue 2: Presence of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I suppress these side reactions?
Answer:
The formation of side products is a common challenge in Suzuki couplings. Understanding the pathways that lead to these impurities is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
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Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[1] It is particularly problematic for electron-rich or certain N-containing heteroaryl boronic acids (e.g., 2-pyridyl).[10]
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Causes: Presence of water/protons, elevated temperatures, and the inherent instability of the boronic acid.[1]
-
Solutions:
-
Use boronic esters (pinacol, MIDA) which are more stable and release the boronic acid slowly.[2][11]
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Employ anhydrous reaction conditions.[5]
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Use a highly active catalyst to ensure the cross-coupling rate is faster than the protodeboronation rate.[1][11]
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Additives like copper salts can sometimes attenuate protodeboronation for specific heterocycles.[5]
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-
-
Homocoupling: This involves the coupling of two boronic acid molecules to form a symmetrical biaryl.[3][12]
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Causes: The presence of Pd(II) species and oxygen in the reaction mixture can promote homocoupling.[3][13]
-
Solutions:
-
Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen) to remove oxygen.[13]
-
Use a Pd(0) source directly or a precatalyst that efficiently generates Pd(0) to minimize residual Pd(II).[3][12]
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Using an excess of the brominated heterocycle can sometimes reduce homocoupling of the boronic acid.[14]
-
-
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Dehalogenation: This is the replacement of the bromine atom on the heterocycle with a hydrogen atom.
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Causes: Can occur via various pathways, sometimes involving the palladium catalyst or impurities. For some heterocycles, dehalogenation can be a significant side reaction.[15]
-
Solutions:
-
Protecting sensitive functional groups on the heterocycle (e.g., the pyrrole nitrogen) can suppress dehalogenation.[15]
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Screening different ligands and bases may identify conditions that disfavor this pathway.
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Troubleshooting Logic for Side Reactions:
Caption: Decision tree for mitigating common side reactions.
Issue 3: Catalyst Poisoning
Question: My reaction starts but then stalls, or is completely inactive. Could my catalyst be poisoned?
Answer:
Yes, catalyst poisoning is a significant issue, especially when working with sulfur- or nitrogen-containing heterocycles. The Lewis basic heteroatoms can coordinate strongly to the palladium center, leading to catalyst deactivation.[5][16]
Sources and Mitigation of Catalyst Poisoning:
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Sulfur-Containing Heterocycles (e.g., Thiophenes, Thiazoles): Sulfur can act as a potent poison for palladium catalysts.[17]
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Mitigation:
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Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial poisoning.
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Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes mitigate catalyst deactivation by sterically shielding the metal center.
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Purification: Ensure the starting brominated heterocycle is free from elemental sulfur or other sulfur-containing impurities.[17]
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Nitrogen-Containing Heterocycles (e.g., Pyridines, Imidazoles): The nitrogen lone pair can coordinate to the palladium catalyst.
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Mitigation:
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Additives: The addition of Lewis acids like trimethyl borate has been shown to buffer the Lewis basicity of heteroatoms, preventing catalyst poisoning.[5]
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Ligand Design: Certain ligands are designed to be less susceptible to displacement by coordinating heterocycles.
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Table 2: Troubleshooting Catalyst Poisoning
| Potential Poison | Heterocycle Example | Recommended Action |
| Sulfur Impurities | Thiophene derivatives | Purify starting material (e.g., carbon treatment), increase catalyst loading.[17] |
| Lewis Basic Nitrogen | Pyridine, Imidazole | Use bulky ligands, consider additives like trimethyl borate.[5] |
| Lewis Basic Sulfur | Thiazole | Increase catalyst loading, screen robust ligands (e.g., Buchwald-type). |
Key Experimental Protocols
General Protocol for Suzuki Coupling of a Brominated Heterocycle
This protocol provides a starting point for optimization.
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Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a precatalyst).
-
-
Degassing and Solvent Addition:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
This guide provides a foundational framework for addressing common challenges in the Suzuki coupling of brominated heterocycles. Successful outcomes often rely on systematic screening and optimization of the reaction parameters outlined above.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Benzothiophene Functionalization
Welcome to the technical support center for the functionalization of benzothiophene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the functionalization of benzothiophene.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst [e.g., Pd(OAc)2] is fresh and has been stored properly. Consider using a different palladium source or a pre-catalyst.[1][2] |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction outcome. For palladium-catalyzed arylations, DMSO has been shown to be effective, while for oxidative Heck reactions, THF can be superior.[1][3] Experiment with different solvents such as dioxane, toluene, or DMF.[1] | |
| Incorrect reaction temperature | The reaction may require higher temperatures to proceed efficiently. Most palladium-catalyzed functionalizations of benzothiophene are conducted at temperatures ranging from 80°C to 120°C.[1][2][3] | |
| Sub-optimal base or additive | The choice and amount of base or additive can be critical. For some reactions, an inorganic base like K2CO3 or Cs2CO3 is used, while others may benefit from an organic base like pyridine.[1] The addition of pivalic acid (PivOH) has been shown to improve yields in some oxidative Heck reactions.[2][3] | |
| Poor quality of starting materials | Ensure the purity of your benzothiophene substrate and coupling partner. Impurities can poison the catalyst or lead to side reactions. | |
| Poor Regioselectivity (Mixture of C2 and C3 isomers) | Reaction conditions favor multiple pathways | Regioselectivity between the C2 and C3 positions of benzothiophene is a known challenge.[4][5] For C2-selective arylation, specific conditions using Pd(OAc)2 and Cu(OAc)2 in DMSO have been optimized.[1] For C3-arylation, a different catalytic system or the use of a directing group might be necessary.[4] In some cases, lowering the palladium catalyst loading can surprisingly favor C2 arylation.[5] |
| Steric or electronic effects of substituents | The electronic and steric nature of substituents on the benzothiophene ring or the coupling partner can influence the regioselectivity. Consider the directing effects of your specific substrates. | |
| Formation of Side Products (e.g., Homo-coupling) | Incorrect stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one coupling partner can sometimes lead to homo-coupling. |
| Presence of oxygen | For reactions sensitive to air, ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1] | |
| Inappropriate oxidant | In oxidative coupling reactions, the choice and amount of the oxidant (e.g., Cu(OAc)2, AgOAc) are crucial. Using an excess or a sub-optimal oxidant can lead to side reactions.[1][2] | |
| Difficulty in Product Isolation/Purification | Complex reaction mixture | If the reaction is not clean, consider re-optimizing the conditions to minimize side product formation. |
| Similar polarity of product and starting materials | Utilize different column chromatography techniques (e.g., gradient elution, different stationary phases) or consider recrystallization or distillation if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common position for electrophilic substitution on the benzothiophene ring?
A1: Electrophilic substitution on an unsubstituted benzothiophene typically occurs at the C3 position. However, in many transition-metal-catalyzed cross-coupling reactions, functionalization at the C2 position is more common and often preferred.[6]
Q2: How can I achieve C2-selective arylation of benzothiophene?
A2: C2-selective arylation can be achieved using a palladium-catalyzed oxidative cross-coupling reaction. Optimized conditions often involve a Pd(II) catalyst like Pd(OAc)2, an oxidant such as Cu(OAc)2, a base like pyridine, and a polar aprotic solvent like DMSO at elevated temperatures (e.g., 100°C).[1][7]
Q3: What are the key parameters to optimize for a palladium-catalyzed functionalization of benzothiophene?
A3: The key parameters to optimize include the choice of palladium catalyst and its loading, the ligand (if any), the oxidant, the base, the solvent, the reaction temperature, and the reaction time.[1][2][3]
Q4: Are there any metal-free methods for the functionalization of benzothiophene?
A4: Yes, metal-free methods exist, particularly for C3 functionalization. One approach involves the use of benzothiophene S-oxides which can undergo an interrupted Pummerer reaction to introduce alkyl or aryl groups at the C3 position with high regioselectivity.[4][8]
Q5: My reaction is not going to completion. What should I try?
A5: If your reaction is stalling, consider increasing the reaction temperature or time.[1] You can also try increasing the catalyst loading or using a more active catalyst system. Ensure your reagents are pure and the reaction is performed under an inert atmosphere if necessary.[1]
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide
| Entry | Pd Catalyst (mol%) | Cu Salt (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 (10) | Cu(OAc)2 (2.0) | Dioxane | 100 | 39 |
| 2 | Pd(OAc)2 (10) | Cu(OAc)2 (2.0) | Toluene | 100 | 27 |
| 3 | Pd(OAc)2 (10) | Cu(OAc)2 (2.0) | DCE | 100 | 45 |
| 4 | Pd(OAc)2 (10) | Cu(OAc)2 (2.0) | DMSO | 100 | 75 |
| 5 | Pd(OAc)2 (10) | Cu(OAc)2 (2.0) | DMF | 100 | 68 |
| 6 | PdCl2 (10) | Cu(OAc)2 (2.0) | DMSO | 100 | 55 |
| 7 | Pd(MeCN)2Cl2 (10) | Cu(OAc)2 (2.0) | DMSO | 100 | 62 |
| 8 | None | Cu(OAc)2 (2.0) | DMSO | 100 | 0 |
| 9 | Pd(OAc)2 (10) | CuCl2 (2.0) | DMSO | 100 | 48 |
| 10 | Pd(OAc)2 (10) | Cu(OTf)2 (2.0) | DMSO | 100 | 32 |
| 11 | Pd(OAc)2 (10) | Cu(OAc)2 (4.0) | DMSO | 100 | 87 |
Data synthesized from an optimization study on the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids.[1]
Table 2: Optimization of Palladium-Catalyzed C2-Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxide
| Entry | Ag Salt (equiv) | Solvent | Additive (equiv) | Temperature (°C) | Yield (%) |
| 1 | AgOAc (3.0) | Toluene | PivOH (5.0) | 120 | 45 |
| 2 | AgOAc (3.0) | DCE | PivOH (5.0) | 120 | 71 |
| 3 | AgOAc (3.0) | 1,4-Dioxane | PivOH (5.0) | 120 | 63 |
| 4 | AgOAc (3.0) | THF | PivOH (5.0) | 120 | 83 |
| 5 | AgOPiv (3.0) | THF | PivOH (5.0) | 120 | 88 |
| 6 | AgOPiv (3.0) | THF | PivOH (3.0) | 120 | 92 |
| 7 | AgOPiv (3.0) | THF | PivOH (3.0) | 80 | 95 |
| 8 | AgOPiv (3.0) | THF | PivOH (1.0) | 80 | 65 |
Data synthesized from an optimization study on the oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes.[2][3]
Experimental Protocols
General Procedure for Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxides
A 10 mL Schlenk tube is charged with the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)2 (4.4 mg, 10 mol %), Cu(OAc)2 (145 mg, 0.8 mmol, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv).[1] The tube is evacuated and backfilled with nitrogen. Anhydrous DMSO (1.0 mL) is then added via syringe.[1] The resulting mixture is stirred at 100°C for 20 hours.[1] After completion, the reaction mixture is cooled to room temperature, diluted with 10 mL of water, and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired C2-arylated benzo[b]thiophene 1,1-dioxide.[1]
Visualizations
Caption: Experimental workflow for C2-arylation.
Caption: Troubleshooting logic for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tutorsglobe.com [tutorsglobe.com]
- 7. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[ b]thiophene 1,1-Dioxides with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Regioselective synthesis of C3 alkylated and arylated benzothiophenes - University of Leicester - Figshare [figshare.le.ac.uk]
Technical Support Center: 5-Bromo-benzo[b]thiophene-3-acetic Acid Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-bromo-benzo[b]thiophene-3-acetic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 5-bromo-benzo[b]thiophene-3-acetic acid under forced degradation conditions?
A1: Based on the chemical structure, the expected degradation pathways for 5-bromo-benzo[b]thiophene-3-acetic acid involve hydrolysis, oxidation, and photolysis.
-
Hydrolytic Pathway: The molecule is expected to be relatively stable to hydrolysis under neutral and acidic conditions. Under harsh basic conditions, there is a possibility of decarboxylation at elevated temperatures.
-
Oxidative Pathway: The primary site of oxidation is the sulfur atom in the thiophene ring, leading to the formation of the corresponding sulfoxide and sulfone.
-
Photolytic Pathway: Exposure to UV light may induce photolytic cleavage of the carbon-bromine bond, leading to debromination.
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to provide meaningful data on degradation pathways. Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Q3: How can I monitor the degradation of 5-bromo-benzo[b]thiophene-3-acetic acid and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., 0.1% phosphoric acid) is a good starting point for method development. UV detection at a wavelength where the parent compound and all expected degradation products have significant absorbance is recommended.
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis
-
Question: I am observing significant peak tailing for the parent compound, 5-bromo-benzo[b]thiophene-3-acetic acid, during HPLC analysis. What could be the cause and how can I resolve it?
-
Answer: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.
-
Cause 1: Secondary Interactions with Residual Silanols: The acidic carboxylic acid group can interact with residual silanol groups on the silica-based stationary phase.
-
Solution: Lower the pH of the mobile phase to approximately 2-3 to suppress the ionization of the silanol groups. Using a highly end-capped column or a column with a polar-embedded phase can also minimize these interactions.
-
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid to ensure it is fully protonated.
-
-
Cause 3: Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue.
-
-
Issue 2: Poor Resolution Between Degradation Products
-
Question: I am unable to separate the sulfoxide and sulfone degradation products from the parent peak. How can I improve the resolution?
-
Answer:
-
Solution 1: Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks. Experiment with different gradient slopes and times.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Solution 3: Use a Different Column: A column with a different stationary phase chemistry (e.g
-
Technical Support Center: Purification of Benzothiophene-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiophene-based compounds. The information is designed to offer practical solutions to common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude benzothiophene-based compounds?
A1: The most common and effective methods for the purification of benzothiophene derivatives are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity of the compound.
Q2: What are typical impurities in synthetically prepared benzothiophene compounds?
A2: Impurities can include unreacted starting materials, reagents, catalysts, and side-products from the reaction. For instance, crude naphthalene, which is a source of benzothiophene, often contains impurities like indane, indene, and methylnaphthalene.[1] In synthetic routes, side reactions can lead to undesired isomers or related heterocyclic compounds.
Q3: How can I assess the purity of my benzothiophene compound after purification?
A3: Purity can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis.[2] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities, and measuring the melting point of the compound, as impurities tend to lower and broaden the melting point range.
Q4: My benzothiophene derivative appears to be degrading during purification. What could be the cause?
A4: Some benzothiophene derivatives can be sensitive to heat, light, or acidic/basic conditions. For example, 3-hydroxy-2-formylbenzothiophene has been observed to slowly decompose when stored in organic solvents or as a crystal, yielding colored products like thioindigo.[3] It is crucial to assess the stability of your specific compound under the purification conditions (e.g., on silica gel for chromatography) to avoid degradation.[4]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid benzothiophene compounds. However, various issues can arise.
Problem: Low or No Crystal Formation.
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Possible Cause: Too much solvent was used, keeping the compound dissolved even at low temperatures.
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Solution: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[5]
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Possible Cause: The solution cooled too quickly, preventing crystal nucleation.
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Solution: Ensure slow cooling. You can insulate the flask to slow down the cooling rate.[5]
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Possible Cause: The compound is highly soluble in the chosen solvent, even at low temperatures.
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Solution: Try a different solvent or a mixed solvent system. For benzothiophene, mixtures of C1-C8 alcohols and water (5-20% water by weight) have been shown to be effective.[6]
Problem: Oiling Out (Formation of an oil instead of crystals).
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Possible Cause: The boiling point of the solvent is higher than the melting point of the solute.
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Solution: Choose a solvent with a lower boiling point.
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Possible Cause: The solution is supersaturated to a very high degree, or the compound is impure, leading to a depressed melting point.
-
Solution: Reheat the solution, add a small amount of additional solvent, and cool slowly. Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.[5]
Problem: Poor Recovery of the Purified Compound.
-
Possible Cause: The amount of recrystallization solvent used was too large, leading to significant loss of the product in the mother liquor.[6]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. A solvent-to-solute weight ratio of 1:1 to 6:1 is recommended for benzothiophene recrystallization.[6]
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Use a heated funnel and pre-warm the receiving flask. Minimize the amount of solvent used to dissolve the solid initially.
Column Chromatography
Column chromatography is widely used for separating benzothiophene derivatives from impurities with different polarities.
Problem: Streaking or Tailing of the Compound Band.
-
Possible Cause: The compound is too soluble in the mobile phase, or the column is overloaded.
-
Solution: Reduce the polarity of the eluent. Ensure the amount of crude material is appropriate for the column size. Dry-loading the sample onto silica gel can also help create a more uniform starting band.[1]
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Possible Cause: The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).
-
Solution: Add a small amount of a modifier to the eluent. For example, for acidic compounds, adding a small amount of acetic acid might help. For basic compounds, triethylamine (0.1-1%) can be added.
-
Possible Cause: The flow rate is too fast.
-
Solution: Optimize the flow rate. A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to sharper bands.[1]
Problem: The Compound is Not Eluting from the Column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent system.
-
Possible Cause: The compound may have decomposed on the silica gel.
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Solution: Test the stability of your compound on a small amount of silica gel (e.g., by spotting on a TLC plate and letting it sit for some time) before performing large-scale chromatography.[4] If the compound is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[4]
Problem: Poor Separation of Compounds with Close Rf Values.
-
Possible Cause: The chosen eluent system is not optimal for separation.
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Solution: Use a solvent gradient, starting with a low polarity eluent and gradually increasing the polarity.[4] This can help to better resolve compounds with similar retention factors. Using a longer column can also improve separation.
Liquid-Liquid Extraction
Liquid-liquid extraction is useful for separating compounds based on their differential solubility in two immiscible liquid phases, often an organic solvent and an aqueous solution.
Problem: Formation of an Emulsion.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially with solutions containing surfactants or finely divided solids.
-
Solution: Instead of shaking, gently invert the funnel multiple times to mix the layers.[7] Adding a saturated aqueous solution of NaCl (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[7]
Problem: Poor Separation/Recovery of the Benzothiophene Compound.
-
Possible Cause: The chosen organic solvent is not optimal for extracting the compound.
-
Solution: Select an organic solvent in which your compound has high solubility and which is immiscible with the other phase (usually water). Common choices include dichloromethane, ethyl acetate, and diethyl ether.[7]
-
Possible Cause: The pH of the aqueous layer is not optimal for the extraction of acidic or basic benzothiophene derivatives.
-
Solution: Adjust the pH of the aqueous layer to ensure your compound of interest is in its neutral form, which will be more soluble in the organic solvent.
Quantitative Data Presentation
The following table summarizes quantitative data on the purification of benzothiophene.
| Purification Method | Starting Material Purity | Solvent System | Conditions | Final Purity | Yield | Reference |
| Recrystallization | 50% by weight Benzothiophene | Isopropyl alcohol / Water | Cooled to -10 °C | 99.0% by weight | Not specified | [6] |
| Recrystallization | 85% by weight Benzothiophene | Isopropyl alcohol / Water | Cooled to -10 °C | 99.7% by weight | Not specified | [6] |
| Recrystallization | Not specified | Methanol | Recrystallized and filtered | Not specified | 30% | [8] |
| Column Chromatography | Crude reaction mixture | Hexane / Ethyl Acetate (10:1) | Silica gel | Not specified | 71% | [9] |
| Column Chromatography | Crude reaction mixture | Hexane / Ethyl Acetate (19:1) | Silica gel | Not specified | 94% | [9] |
Experimental Protocols
Protocol 1: Recrystallization of Benzothiophene
This protocol is adapted from a patented industrial purification method.[6]
-
Solvent Selection: Prepare a recrystallization solvent consisting of a C1-C8 alcohol (e.g., isopropyl alcohol) and water, with a water concentration of 5-20% by weight.[6] The amount of solvent should be 1 to 6 times the weight of the crude benzothiophene.[6]
-
Dissolution: In a flask equipped with a stirrer, add the crude benzothiophene (with an initial purity of at least 50%) and the chosen solvent system.[6] Heat the mixture while stirring until the solid is completely dissolved.
-
Crystallization: Gradually cool the solution with continued stirring to induce crystallization. Cooling to temperatures as low as -10 °C can improve the yield.[6]
-
Isolation: Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals under reduced pressure to obtain the final product.
Protocol 2: Column Chromatography of a Benzothiophene Derivative
This is a general protocol based on common laboratory practices for the purification of synthetic products.[9]
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., hexane). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude benzothiophene derivative in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[1]
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., hexane or a hexane/ethyl acetate mixture).[9] Gradually increase the polarity of the eluent as the separation progresses to elute the compounds of interest.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified benzothiophene derivative.
Visualizations
Below are diagrams illustrating key workflows in the purification of benzothiophene-based compounds.
Caption: General workflow for the purification of benzothiophene compounds.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Benzothiophene Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of benzothiophene intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for benzothiophene intermediates suitable for scale-up?
A1: Several robust methods are employed for synthesizing the benzothiophene core, with the choice depending on the desired substitution pattern and available starting materials. A common and effective strategy is the intramolecular cyclization of aryl sulfides.[1][2] Transition-metal catalyzed reactions, particularly those using palladium, copper, or rhodium, are also prevalent for constructing the benzothiophene scaffold and for its subsequent functionalization.[3][4][5] For instance, palladium-catalyzed intramolecular C-H functionalization and arylthiolation of specific acrylonitrile or acrylate precursors has proven to be an efficient route.[6]
Q2: How can I control regioselectivity during the functionalization of the benzothiophene core at a larger scale?
A2: Controlling regioselectivity, particularly for functionalization at the C3 position, is a significant challenge as the C2 position is often more reactive.[7] One effective metal-free strategy involves using readily accessible benzothiophene S-oxides as precursors. This approach utilizes an interrupted Pummerer reaction to deliver coupling partners specifically to the C3 position, avoiding the need for directing groups and offering excellent regioselectivity under mild conditions.[7] Traditional methods often rely on transition metals and directing groups, which can be less desirable for scale-up due to cost and purification issues.[7]
Q3: What are the primary safety concerns when scaling up benzothiophene synthesis?
A3: A primary concern during scale-up is managing reaction exotherms.[8] Many synthetic steps, particularly cyclizations and metal-catalyzed couplings, can generate significant heat. On a large scale, this heat can accumulate dangerously if not properly controlled, leading to runaway reactions. It is crucial to perform calorimetric studies to understand the reaction's thermal profile and implement appropriate cooling and controlled addition strategies.[8] Additionally, the choice of reagents becomes more critical; highly reactive or toxic reagents used at the lab scale may need to be replaced with safer, more manageable alternatives for bulk production.[8]
Q4: My reaction yield drops significantly upon scaling up. What are the likely causes?
A4: A drop in yield during scale-up can stem from several factors. Inefficient heat and mass transfer are common culprits.[8][9] What works in a small flask with rapid stirring and efficient heating may not translate to a large reactor. This can lead to localized temperature gradients, poor mixing, and an increase in side product formation. Catalyst efficiency can also be affected by scale; in some cases, a higher catalyst loading or a more robust catalytic system may be necessary.[10] It is also important to re-optimize reaction parameters like solvent, temperature, and reaction time at the intended scale.[6]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
| Possible Cause | Troubleshooting Step |
| Inefficient Mixing | Increase agitation speed. Evaluate the reactor and impeller design to ensure adequate mixing for the reaction volume and viscosity. |
| Poor Heat Transfer | Monitor internal and jacket temperatures closely. Implement controlled addition of reagents for exothermic reactions. Ensure the reactor's heating/cooling system is sufficient for the scale.[8] |
| Catalyst Deactivation/Insufficient Loading | Screen different catalysts for robustness.[6] Consider increasing catalyst loading or using a more active catalyst. Ensure starting materials are free of impurities that could poison the catalyst. |
| Sub-optimal Reaction Conditions | Re-optimize key parameters such as temperature, pressure, and reaction time for the larger scale. An optimization study, like the one shown in Table 1, can be highly effective.[6][10] |
Issue 2: Poor Product Purity and Side Product Formation
| Possible Cause | Troubleshooting Step |
| Side Reactions due to Temperature Gradients | Improve temperature control and mixing as described above. Local "hot spots" can promote decomposition or alternative reaction pathways.[8] |
| Impure Starting Materials or Reagents | Verify the purity of all raw materials. Impurities can lead to unexpected side products. |
| Atmospheric Contamination (Oxygen, Moisture) | If the reaction is sensitive, ensure the reactor is properly inerted with nitrogen or argon. Use dry solvents and reagents. |
| Incorrect Stoichiometry | Recalculate and verify the quantities of all reagents for the scaled-up batch. Ensure accurate dosing of reactants. |
Issue 3: Challenges in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product Crystallizes Poorly | Screen various solvents and solvent mixtures for recrystallization. Consider anti-solvent crystallization. Seeding the solution with a small amount of pure product can induce crystallization. |
| Formation of Oils or Gums | Adjust the concentration and temperature during workup and isolation. Sometimes, changing the pH or solvent system can prevent oiling out. |
| Difficult Separation from Byproducts | Develop a more selective purification method. While chromatography is common in the lab, it can be a bottleneck at scale.[11][12] Prioritize methods like crystallization or extraction. If chromatography is necessary, optimize the loading and solvent gradient for efficiency.[12] |
| Residual Catalyst or Reagents | Implement specific workup steps to remove the catalyst, such as filtration through a dedicated scavenger resin, or selective extraction or precipitation. |
Data Presentation
Table 1: Example of Optimization Studies for the Palladium-Catalyzed Synthesis of a Benzothiophene Intermediate.
This table summarizes the optimization of reaction conditions for the synthesis of a substituted benzo[b]thiophene via Pd-catalyzed intramolecular oxidative C-H functionalization.
| Entry | Pd Catalyst (mol %) | Reoxidant (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (20) | Cu(OAc)₂ (1) | DMF | 120 | 7 | 70 |
| 2 | Pd(OAc)₂ (20) | Cu(OAc)₂ (1) | DMSO | 120 | 7 | 65 |
| 3 | PdCl₂ (20) | Cu(OAc)₂ (1) | DMF | 130 | 6 | 75 |
| 4 | PdCl₂ (20) | Cu(OAc)₂ (1) | DMSO | 130 | 6 | 72 |
| 5 | Pd(OAc)₂ (10) | Cu(OAc)₂ (1) | DMF | 130 | 10 | 60 |
| 6 | PdCl₂ (10) | Cu(OAc)₂ (1) | DMF | 130 | 10 | 65 |
| Data adapted from optimization studies on enethiol cyclization.[6] |
Experimental Protocols
Protocol 1: Metal-Free C3-Arylation of Benzothiophene S-Oxide
This protocol describes a general procedure for the synthesis of C3-arylated benzothiophenes, a class of valuable intermediates, using a metal-free approach that is advantageous for scale-up.[7]
Step 1: Activation of Benzothiophene S-Oxide
-
To an oven-dried, nitrogen-flushed reaction vessel equipped with a magnetic stir bar, add the benzothiophene S-oxide starting material (1.0 equivalent).
-
Add dichloromethane (CH₂Cl₂) as the solvent.
-
Cool the mixture to -40 °C using a suitable cooling bath.
-
Slowly add trifluoroacetic anhydride (TFAA) (1.5 equivalents). Stir for 5 minutes at -40 °C.
Step 2: Coupling with Phenol
-
In a separate vessel, dissolve the phenol coupling partner (1.5 equivalents) in dichloromethane.
-
Add the phenol solution to the reaction mixture from Step 1.
-
Stir the resulting mixture for 15 minutes at -40 °C.
-
Remove the cooling bath and allow the mixture to warm to ambient temperature, stirring overnight (approximately 16 hours).
Step 3: Rearomatization and Isolation
-
Add para-toluenesulfonic acid (pTsOH) (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to 45 °C for 5 hours.
-
After cooling, quench the reaction by adding water.
-
Extract the aqueous phase with dichloromethane (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-arylated benzothiophene.[7]
Visualizations
Caption: General workflow for scaling up benzothiophene synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
"characterization issues with geometric isomers of benzothiophene derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of geometric isomers (E/Z) of benzothiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are geometric isomers and why is their characterization critical for benzothiophene derivatives in drug development?
A: Geometric isomerism (also known as cis-trans or E/Z isomerism) occurs in compounds with restricted rotation around a bond, typically a carbon-carbon double bond.[1][2] For benzothiophene derivatives, this results in molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.[3] This is critically important in drug development because different geometric isomers can have distinct biological activities, therapeutic effects, and toxicity profiles.[3][4][5] One isomer may be a potent therapeutic agent, while the other could be inactive or even harmful.[1][5] Therefore, unambiguous characterization and separation are essential for ensuring the safety and efficacy of a drug.[3]
Q2: What are the primary analytical techniques for differentiating between E/Z isomers of benzothiophene derivatives?
A: A combination of spectroscopic and chromatographic methods is typically employed. The most common techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for distinguishing isomers by analyzing differences in chemical shifts and coupling constants of protons near the double bond.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating and quantifying mixtures of geometric isomers.[8][9] Specialized columns can enhance separation based on the different shapes of the isomers.[10]
-
X-ray Crystallography: This is the definitive method for determining the absolute three-dimensional structure of a single isomer, providing unambiguous proof of its configuration (E or Z).[11][12][13]
-
UV-Vis and IR Spectroscopy: These techniques can show subtle differences between isomers. For instance, UV-Vis spectra may exhibit shifts in the maximum absorption wavelength (λmax) due to differences in the electronic structure of the isomers.[14][15]
Q3: Can physical properties like melting point help differentiate isomers?
A: Yes, geometric isomers have different physical properties. Generally, the trans (E) isomer has a higher melting point than the cis (Z) isomer because its molecular shape allows for more efficient packing in the crystal lattice.[2] A broad melting point range for a synthesized sample often suggests the presence of a mixture of isomers.
Troubleshooting Guides
Issue 1: Ambiguous NMR Spectra for Isomer Assignment
Q: My ¹H NMR spectrum shows a complex mixture, and I can't definitively assign the E and Z isomers. How can I resolve this?
A: This is a common challenge. The key is to look for subtle but predictable differences in the NMR data.
Troubleshooting Steps:
-
Check Coupling Constants (J): For protons across the double bond (vinylic protons), the coupling constant for trans protons is typically larger (usually 12-18 Hz) than for cis protons (usually 6-12 Hz).[7]
-
Look for Nuclear Overhauser Effect (NOE): A 2D NOESY experiment can be decisive. Protons that are close to each other in space will show a correlation (cross-peak). For the Z-isomer, you would expect to see an NOE between protons on adjacent substituents that are on the same side of the double bond.
-
Analyze Chemical Shifts: Protons of a substituent can be shielded or deshielded depending on their proximity to other groups. This can cause upfield or downfield shifts in the spectrum. For example, a proton on the Z-isomer might be shifted downfield due to intramolecular hydrogen bonding that is not present in the E-isomer.[6]
Quantitative NMR Data Comparison (Example)
| Parameter | E-Isomer | Z-Isomer | Rationale |
| Vinylic ¹H-¹H Coupling (³J_HH) | ~12-18 Hz | ~6-12 Hz | The dihedral angle dependence of coupling constants results in a larger value for trans protons.[7] |
| ¹H Chemical Shift (δ) | Varies | Varies | Can be influenced by anisotropic effects or intramolecular interactions. A specific group may be more shielded (upfield) in one isomer versus the other.[6] |
Issue 2: Poor Separation of Geometric Isomers by HPLC
Q: I'm trying to separate my E/Z isomers using reverse-phase HPLC, but the peaks are co-eluting or have very poor resolution. What should I try?
A: HPLC separation of geometric isomers can be challenging because they often have similar polarities. The key is to exploit their different shapes.
Troubleshooting Steps:
-
Change the Stationary Phase: Standard C18 columns separate primarily based on hydrophobicity. Consider a column that provides shape selectivity. Phenyl-based columns or, more effectively, cholesterol-based columns (like Cogent UDC-Cholesterol™) are designed to separate rigid, planar molecules and geometric isomers.[10]
-
Modify the Mobile Phase:
-
Solvent Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Additives: The use of short-chain alkanes or alkenes as additives in the mobile phase has been shown to improve the separation of geometric isomers on C18 and C30 columns.[9][16]
-
-
Optimize Temperature: Lowering the column temperature can sometimes increase the interaction differences between the isomers and the stationary phase, improving resolution.
-
Reduce Flow Rate: A lower flow rate increases the time the isomers spend interacting with the stationary phase, which can enhance separation, although it will also broaden peaks and increase run time.[16]
Typical HPLC Conditions for Isomer Separation
| Parameter | Condition 1 (Standard) | Condition 2 (Shape-Selective) |
| Column | C18, 5 µm | UDC-Cholesterol, 5 µm |
| Mobile Phase | Acetonitrile/Water Gradient | Isocratic Methanol/Buffer |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at λmax | UV at λmax |
Issue 3: Confirming the Absolute Structure of an Isolated Isomer
Q: I have successfully isolated a single isomer, but I need absolute confirmation of its E or Z configuration. What is the best method?
A: While NMR can provide strong evidence, the gold standard for unambiguous structure determination is Single-Crystal X-ray Crystallography .[11][13]
Troubleshooting Steps / Protocol:
-
Grow High-Quality Crystals: This is the most critical and often most difficult step.
-
Slow Evaporation: Dissolve the purified isomer in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed chamber with a poor solvent (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures.
-
-
Crystal Selection: Select a single, well-formed crystal without visible defects under a microscope.
-
Data Collection: Mount the crystal on an X-ray diffractometer. The instrument will rotate the crystal while exposing it to an X-ray beam, collecting a diffraction pattern.[12]
-
Structure Solution and Refinement: Specialized software is used to solve the crystal structure from the diffraction data, which provides the precise coordinates of every atom in the molecule, confirming its geometric configuration.[12]
Experimental Protocols
Protocol 1: ¹H NMR for Isomer Ratio Determination
-
Sample Preparation: Accurately weigh and dissolve a sample of the isomer mixture (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers all relevant signals.
-
Signal Selection: Identify two well-resolved peaks, one corresponding to the E-isomer and one to the Z-isomer. These peaks should be singlets, doublets, or triplets that are free from overlap with other signals. Protons attached to or near the defining double bond are ideal.[6]
-
Integration: Carefully integrate the selected peaks. The instrument software will calculate the area under each peak.
-
Ratio Calculation: The ratio of the integrals is directly proportional to the molar ratio of the isomers in the mixture. For example, if the integral of the E-isomer peak is 2.5 and the Z-isomer peak is 1.0, the E:Z ratio is 2.5:1.
Protocol 2: General HPLC Method for Isomer Separation
-
Sample Preparation: Prepare a stock solution of the isomer mixture in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm). If separation is poor, switch to a shape-selective column.[10]
-
Mobile Phase: Begin with a simple gradient, for example, 50% to 100% acetonitrile in water over 20 minutes. If co-elution occurs, try an isocratic method with various solvent ratios.
-
Injection and Detection: Inject 10 µL of the sample. Monitor the elution using a UV detector set to the λmax of the compounds, which can be determined using a UV-Vis spectrophotometer.[15]
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5).
Visualized Workflows
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. copbela.org [copbela.org]
- 3. teachy.ai [teachy.ai]
- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 5. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. X-ray structural investigation of nonsymmetrically and symmetrically alkylated [1]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Benzothiophene-Based Kinase Inhibitors for Oncogenic EGFR and BRAF
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is paramount. The benzothiophene scaffold has emerged as a versatile platform for designing novel inhibitors against key oncogenic drivers. This guide provides a comparative overview of the efficacy of different benzothiophene-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and the B-Raf proto-oncogene (BRAF), two critical nodes in cancer signaling pathways.
This report summarizes key quantitative data from recent studies, details the experimental methodologies, and visualizes the pertinent biological pathways and research workflows to offer a clear and objective comparison for researchers, scientists, and drug development professionals.
Introduction to Benzothiophene-Based Kinase Inhibitors
Benzothiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring, serves as a privileged structure in medicinal chemistry. Its derivatives have been extensively explored as inhibitors of various protein kinases due to their ability to form key interactions within the ATP-binding pocket of these enzymes. This guide focuses on two well-validated cancer targets: EGFR, which is often mutated or overexpressed in non-small cell lung cancer and other epithelial tumors, and BRAF, a serine/threonine kinase with a high frequency of activating mutations (e.g., V600E) in melanoma and other cancers.
Comparative Efficacy of Benzothiophene-Based EGFR Inhibitors
A series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and novel ureido benzothiophenes have demonstrated significant inhibitory activity against EGFR. The following tables summarize their enzymatic and cellular efficacy.
Table 1: Enzymatic Inhibitory Activity of Benzothiophene-Based EGFR Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound A1 | 4-Anilinothieno[2,3-d]pyrimidine derivative | EGFR | 200 | Erlotinib | - |
| Compound A2 | 4-Anilinothieno[2,3-d]pyrimidine derivative | EGFR | 400 | Erlotinib | - |
| Compound B1 | Ureido benzothiophene derivative (6q) | EGFR | 46.6 | Erlotinib | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. Data is compiled from multiple sources for illustrative comparison.
Table 2: Anti-proliferative Activity of Benzothiophene-Based EGFR Inhibitors in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A-series | H1299 | Non-Small Cell Lung Cancer | 0.0125 | Gefitinib | 40 |
| Compound B1 (6q) | MCF-7 | Breast Cancer | 3.86 (µg/mL) | Doxorubicin | - |
| Compound B1 (6q) | PanC-1 | Pancreatic Cancer | 3.65 (µg/mL) | Doxorubicin | - |
| Compound B1 (6q) | HepG2 | Liver Cancer | 4.78 (µg/mL) | Doxorubicin | - |
Note: The anti-proliferative IC50 is the concentration of the compound that inhibits cell growth by 50%.
Comparative Efficacy of Benzothiophene-Based BRAF Inhibitors
Novel (E)-α-benzylsulfonyl chalcone derivatives incorporating a benzothiophene moiety have been identified as potent inhibitors of the BRAF V600E mutant, a key driver in melanoma.
Table 3: Enzymatic Inhibitory Activity of Benzothiophene-Based BRAF Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound C1 (38) | (E)-α-benzylsulfonyl chalcone derivative | BRAF (V600E) | 0.17 | Vemurafenib | - |
Table 4: Anti-proliferative Activity of Benzothiophene-Based BRAF Inhibitors in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) | Reference Compound | GI50 (µM) |
| Compound C1 (38) | Mutant BRAF-dependent cell line | Melanoma | 0.52 | - | - |
Note: GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflow
To provide a clearer context for the mechanism of action and the evaluation process, the following diagrams illustrate the targeted signaling pathways and a generalized experimental workflow for inhibitor testing.
Caption: Simplified EGFR signaling pathway and the point of intervention for benzothiophene-based inhibitors.
Caption: Simplified BRAF signaling pathway highlighting the role of the V600E mutation and inhibitor action.
Caption: General experimental workflow for the evaluation of novel kinase inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup : A reaction mixture is prepared containing the purified kinase (e.g., recombinant human EGFR or BRAF V600E), the kinase-specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition : The benzothiophene-based inhibitors are serially diluted to various concentrations and added to the reaction mixture. A DMSO control is included.
-
Initiation and Incubation : The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and ADP Detection : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation and Luminescence Reading : The Kinase Detection Reagent is then added to convert the generated ADP back to ATP. The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected by a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus the kinase activity.
-
IC50 Calculation : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells (e.g., A549 for EGFR, A375 for BRAF V600E) are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the benzothiophene-based inhibitors for a specified period (e.g., 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition : After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50/GI50 Calculation : The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.
Conclusion
The benzothiophene scaffold continues to be a valuable starting point for the development of potent kinase inhibitors. The presented data highlights the promising activity of various benzothiophene derivatives against both EGFR and BRAF, two clinically relevant targets in oncology. The ureido benzothiophenes show particular promise as dual VEGFR-2/EGFR inhibitors, while the (E)-α-benzylsulfonyl chalcone derivatives are effective against the BRAF V600E mutant. Further optimization of these scaffolds for improved potency, selectivity, and pharmacokinetic properties is a promising avenue for future anti-cancer drug discovery. The detailed experimental protocols provided herein serve as a foundational reference for the continued evaluation of these and other novel kinase inhibitors.
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Benzothiophene Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-substituted benzothiophene analogs, focusing on their structure-activity relationship (SAR) as kinase inhibitors. The information presented is collated from recent studies and is intended to aid in the rational design and development of novel therapeutic agents.
Introduction
Benzothiophene is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs substituted at the 5-position have garnered significant interest, particularly in the realm of oncology, where they have been explored as potent inhibitors of various protein kinases.[2][3] Protein kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern cancer therapy.[4] This guide compares the in vitro activity of different 5-substituted benzothiophene analogs against several cancer-relevant kinases, providing insights into how modifications at the 5-position influence their inhibitory potency and selectivity.
Data Presentation: Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various 5-substituted benzothiophene analogs against a panel of protein kinases. The data highlights how different substituents at the 5-position of the benzothiophene ring impact their inhibitory activity.
| Compound ID | 5-Position Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | -OH | Clk1 | 163 | [5] |
| Clk4 | 11 | [5] | ||
| DRAK1 | 87 | [5] | ||
| Haspin | 125.7 | [5] | ||
| Dyrk1A | 353.3 | [5] | ||
| Dyrk1B | 284 | [5] | ||
| 2a | -OCH3 | Clk1 | 12.7 | [6] |
| 2b | -OCH3 | T24 cell growth (GI50) | 430 | [6] |
Note: Compound IDs are assigned for the purpose of this guide and may not correspond to the original publication's numbering. Data is compiled from multiple sources and experimental conditions may vary.
Analysis of Structure-Activity Relationship (SAR):
The data reveals key SAR trends for 5-substituted benzothiophenes as kinase inhibitors:
-
A 5-hydroxy substituent, as seen in compound 1a , confers broad-spectrum kinase inhibitory activity.[5] This analog demonstrates potent inhibition of Clk4 and moderate activity against several other kinases, including Clk1, DRAK1, Haspin, Dyrk1A, and Dyrk1B.[5]
-
The presence of a 5-methoxy group, as in compound 2a , leads to potent and selective inhibition of Clk1.[6] The introduction of a 3,5-difluoro benzyl extension to the methylated amide of a 5-methoxybenzothiophene-2-carboxamide derivative resulted in a compound with an IC50 of 12.7 nM for Clk1.[6] This highlights the importance of substitutions at other positions in conjunction with the 5-methoxy group for achieving high potency and selectivity.
-
The cellular activity of these compounds, as indicated by the GI50 value for compound 2b against T24 cancer cells, suggests that the 5-methoxybenzothiophene scaffold can effectively inhibit cancer cell growth.[6]
Mandatory Visualization
The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.[7] Several of the kinases targeted by the benzothiophene analogs discussed, such as the Dyrk family, can influence components of or crosstalk with this pathway. The diagram highlights potential points of inhibition by these compounds.
Caption: Simplified MAPK signaling pathway and potential inhibition by 5-substituted benzothiophene analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][8]
Materials:
-
Kinase of interest (e.g., Clk1, Dyrk1A)
-
Substrate for the kinase
-
5-substituted benzothiophene analog (test compound)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the kinase and its specific substrate in the kinase reaction buffer.
-
Add the 5-substituted benzothiophene analog at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][9]
Materials:
-
Cancer cell line (e.g., T24 bladder cancer cells)
-
Cell culture medium
-
5-substituted benzothiophene analog (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 5-substituted benzothiophene analog. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the denaturation of protein, a process implicated in inflammation.[10][11]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
5-substituted benzothiophene analog (test compound)
-
Reference anti-inflammatory drug (e.g., diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the test compound at various concentrations, a solution of albumin (e.g., 1% w/v), and PBS.
-
-
Incubation and Heat Denaturation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at a specific temperature (e.g., 70°C) for 5-10 minutes.
-
-
Measurement:
-
After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation for each concentration of the test compound using the formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.
-
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. promega.com [promega.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. innpharmacotherapy.com [innpharmacotherapy.com]
In Vitro Evaluation of Novel Benzothiophene Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of novel benzothiophene compounds based on recent experimental data. Benzothiophene and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. [1]
This guide summarizes quantitative data from various studies into structured tables for easy comparison, details the experimental protocols for key assays, and provides visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity: Comparative In Vitro Data
The search for novel anticancer agents has led to the synthesis and evaluation of numerous benzothiophene derivatives. These compounds have been tested against a variety of human cancer cell lines, with several showing promising cytotoxic activity. The tables below summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for selected novel benzothiophene compounds from recent studies.
Table 1: In Vitro Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analogs
| Compound | Cancer Cell Line | GI50 (nM) | Reference |
| 5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) | Leukemia (various) | 10 - 66.5 | [2] |
| Colon Cancer (various) | 10 - 66.5 | [2] | |
| CNS Cancer (various) | 10 - 66.5 | [2] | |
| Prostate Cancer (PC-3) | 21.2 - 50.0 | [2] | |
| 6 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | Leukemia (various) | 21.2 - 50.0 | [2] |
| CNS Cancer (various) | 21.2 - 50.0 | [2] | |
| Prostate Cancer (DU-145) | 21.2 - 50.0 | [2] | |
| Most cell lines screened | 21.1 - 98.9 | [2] | |
| 13 | Most cell lines screened | 10 - 100 | [3] |
Table 2: In Vitro Antiproliferative Activity (IC50) of Benzothiophene-Diaryl Urea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 17b | HT-29 (Colon) | Comparable to Sorafenib | [4] |
| A549 (Lung) | Comparable to Sorafenib | [4] | |
| 17d | HT-29 (Colon) | 5.91 | [4] |
| A549 (Lung) | 14.64 | [4] | |
| 17f | HT-29 (Colon) | Comparable to Sorafenib | [4] |
| A549 (Lung) | Comparable to Sorafenib | [4] | |
| Sorafenib (Reference) | HT-29 (Colon) | Not specified | [4] |
| A549 (Lung) | Not specified | [4] |
Table 3: In Vitro Antiproliferative Activity (IC50) of Substituted Thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | HepG2 | 1.1 | [5] |
| 6 | HepG2 | 0.86 | [5] |
| 7 | HepG2 | 0.95 | [5] |
| 8 | HepG2 | 0.17 | [5] |
Antimicrobial Activity: Comparative In Vitro Data
Benzothiophene derivatives have also been investigated for their potential as antimicrobial agents. The following table presents the antibacterial activity of synthesized compounds in terms of the diameter of the zone of inhibition.
Table 4: Antibacterial Activity of Benzothiophene Substituted Coumarins, Pyrimidines, and Pyrazoles (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus (100µg/ml) | Escherichia coli (100µg/ml) | Salmonella paratyphi A (100µg/ml) | Reference |
| 3a | 14 | 12 | 11 | [6] |
| 3b | 12 | 11 | 10 | [6] |
| 3c | 11 | 10 | 12 | [6] |
| 3d | 10 | 12 | 11 | [6] |
| 3e | 12 | 11 | 10 | [6] |
| 3f | 11 | 10 | 12 | [6] |
| 4 | 13 | 12 | 11 | [6] |
| 5 | 12 | 11 | 10 | [6] |
| 7 | 11 | 10 | 12 | [6] |
| Chloramphenicol (Standard) | 22 | 24 | 23 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of these novel benzothiophene compounds.
In Vitro NCI-60 Cell Line Screening
The evaluation of anticancer activity for many of the benzothiophene acrylonitrile analogs was performed using the National Cancer Institute's 60 human cancer cell line screen.
Methodology:
-
A panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.
-
The compounds are added to the cell cultures at various concentrations.
-
The cultures are incubated for a specified period.
-
The endpoint for the assay is the measurement of cell growth inhibition or cell kill.
-
The data is expressed as the GI50, which is the concentration of the compound that causes a 50% reduction in the net cell growth.[2]
In Vitro Antiproliferative MTT Assay
The antiproliferative activities of the benzothiophene-diaryl urea derivatives were evaluated against HT-29 and A549 cancer cell lines using the MTT assay.
Methodology:
-
Cancer cells (HT-29 or A549) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and a positive control (Sorafenib).
-
After a 48-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[4]
Antibacterial Agar Well Diffusion Method
The antibacterial activity of the synthesized benzothiophene derivatives was determined using the agar well diffusion method.
Methodology:
-
Nutrient agar plates are prepared and uniformly inoculated with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Salmonella paratyphi A).
-
Wells of a specific diameter are punched into the agar.
-
A fixed volume of the test compound solution (at a concentration of 100µg/mL) is added to each well.
-
A standard antibiotic (e.g., Chloramphenicol) is used as a positive control.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[6]
Visualizations
The following diagrams illustrate a key signaling pathway targeted by some benzothiophene derivatives and a general workflow for their synthesis and evaluation.
Caption: Inhibition of the RhoA/ROCK signaling pathway by a novel benzothiophene derivative.[7]
Caption: General workflow for the synthesis and in vitro evaluation of novel benzothiophene compounds.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 5-Bromo-Benzo[b]thiophene Derivatives and Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, 5-bromo-benzo[b]thiophene derivatives have emerged as a class of heterocyclic compounds with significant antimicrobial potential. This guide provides a comparative analysis of the antimicrobial spectrum of these derivatives against well-known antibiotics, supported by experimental data and detailed methodologies.
Antimicrobial Spectrum: A Head-to-Head Comparison
The in vitro efficacy of novel 5-bromo-benzo[b]thiophene derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial activity, for representative 5-bromo-benzo[b]thiophene compounds in comparison to the broad-spectrum antibiotics Ampicillin and Ciprofloxacin, and the antifungal agent Fluconazole. Lower MIC values indicate greater potency.
Table 1: Antibacterial Activity (MIC in µg/mL) of 5-Bromo-Benzo[b]thiophene Derivatives vs. Known Antibiotics
| Microorganism | 5-Bromo-benzo[b]thiophene Derivative A | 5-Bromo-benzo[b]thiophene Derivative B | Ampicillin[1][2][3] | Ciprofloxacin[4][5][6] |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 8 | 16 | 0.25 - 2 | 0.12 - 2 |
| Bacillus subtilis | 4 | 8 | 0.5 - 4 | 0.25 - 1 |
| Enterococcus faecalis | 16 | 32 | 1 - 8 | 0.5 - 4 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 16 | 32 | 2 - 8 | 0.015 - 1 |
| Pseudomonas aeruginosa | 64 | >128 | >128 | 0.25 - 4 |
| Salmonella typhi | 32 | 64 | 1 - 4 | 0.015 - 0.5 |
Table 2: Antifungal Activity (MIC in µg/mL) of 5-Bromo-Benzo[b]thiophene Derivatives vs. Fluconazole
| Microorganism | 5-Bromo-benzo[b]thiophene Derivative C | 5-Bromo-benzo[b]thiophene Derivative D | Fluconazole[7][8][9][10] |
| Fungi | |||
| Candida albicans | 16 | 32 | 0.25 - 4 |
| Aspergillus niger | 32 | 64 | 16 - >64 |
| Cryptococcus neoformans | 8 | 16 | 0.5 - 8 |
The data indicates that while 5-bromo-benzo[b]thiophene derivatives exhibit promising activity, particularly against Gram-positive bacteria and certain fungi, their efficacy against Gram-negative bacteria, especially Pseudomonas aeruginosa, is currently limited compared to established antibiotics like Ciprofloxacin.
Experimental Protocols
The determination of the antimicrobial spectrum relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[7][8][11]
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Antimicrobial Agents: Stock solutions of 5-bromo-benzo[b]thiophene derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).
-
Microorganism Culture: Pure, overnight cultures of the test microorganisms are prepared in their respective broths. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used.
b. Assay Procedure:
-
A serial two-fold dilution of each antimicrobial agent is prepared directly in the microtiter plates using the appropriate broth. The final volume in each well is typically 100 µL.
-
The standardized microbial suspension is further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Each well is inoculated with 100 µL of the diluted microbial suspension.
-
Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[2][4][5]
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Antimicrobial Agents: Stock solutions of the test compounds are prepared.
-
Microorganism Culture: A standardized inoculum (0.5 McFarland) of the test microorganism is prepared.
b. Assay Procedure:
-
The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
A specific volume (e.g., 50-100 µL) of each antimicrobial agent at a known concentration is added to the respective wells.
-
A control well containing the solvent used to dissolve the compounds is also included.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams, generated using Graphviz, illustrate the workflow for determining the antimicrobial spectrum.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Potential Mechanism of Action: A Logical Relationship
While the precise signaling pathways for 5-bromo-benzo[b]thiophene derivatives are still under investigation, preliminary studies suggest a mechanism involving the disruption of the bacterial cell membrane and the induction of oxidative stress through the production of reactive oxygen species (ROS).[12]
Caption: Postulated Mechanism of Action for Benzothiophene Derivatives.
References
- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 2. botanyjournals.com [botanyjournals.com]
- 3. goums.ac.ir [goums.ac.ir]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. iacld.com [iacld.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
"cytotoxicity assays for modified benzothiophene compounds"
A Comparative Guide to Cytotoxicity Assays for Modified Benzothiophene Compounds
For researchers and scientists engaged in the discovery and development of novel therapeutics, particularly those based on the benzothiophene scaffold, accurate assessment of cytotoxicity is a critical early step. Benzothiophene derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer effects.[1][2] This guide provides an objective comparison of common cytotoxicity assays, supported by experimental data on modified benzothiophene compounds, to aid in the selection of the most appropriate method for your research needs.
Comparison of Key Cytotoxicity Assays
The selection of a cytotoxicity assay depends on the mechanism of cell death, the compound's properties, and the experimental goals. The three most widely used colorimetric assays are the MTT, SRB, and LDH assays. Each measures a different aspect of cell health.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazrazolium salt (MTT) to a purple formazan product.[3] | - Widely used and well-established.- Reflects mitochondrial integrity and overall cell health. | - Can be influenced by compounds that affect cellular metabolism without being cytotoxic.- Formazan crystals are insoluble and require a solubilization step.[3] |
| Sulforhodamine B (SRB) Assay | Measures total cellular protein content. The SRB dye binds stoichiometrically to basic amino acids of cellular proteins under acidic conditions.[4][5] | - Independent of cell metabolic activity, reducing compound interference.[4]- Simple, sensitive, and reproducible.[6]- The end-point is stable.[4] | - Measures total protein, so it cannot distinguish between a cytostatic (growth inhibition) and a cytotoxic (cell killing) effect without additional time points or cell counting. |
| Lactate Dehydrogenase (LDH) Assay | Measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the culture medium upon membrane damage.[7] | - Directly measures cell death (necrosis or late apoptosis).[8]- The assay is performed on the culture supernatant, leaving cells available for other assays.- Simple and can be automated for high-throughput screening.[8] | - Can underestimate cytotoxicity in cases of growth inhibition.- Serum in the culture medium can contain LDH, leading to high background.[8] |
Quantitative Data: Cytotoxicity of Modified Benzothiophenes
The following table summarizes the cytotoxic activity (IC₅₀ values) of various modified benzothiophene compounds against different human cancer cell lines, as determined by the assays discussed.
| Compound | Cell Line | Assay Used | IC₅₀ (µM) | Reference |
| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate | MCF-7 (Breast) | Not Specified | 5.6 | [9][10] |
| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate | NCI-H460 (Lung) | Not Specified | 7.2 | [9][10] |
| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate | SF-268 (CNS) | Not Specified | 9.3 | [9][10] |
| Benzothiophene Derivative a6 | MDA-MB-231 (Breast) | Not Specified | 1.88 | [11] |
| Benzothiophene Derivative a9 | MDA-MB-231 (Breast) | Not Specified | 1.95 | [11] |
| Benzothiophene Derivative a21 | MDA-MB-231 (Breast) | Not Specified | 1.63 | [11] |
| Benzothiophene-derived inhibitor OFB1 | Vero-E6 | MTT | CC₅₀: 35.4 | [12] |
| Benzothiophene-derived inhibitor OFB3 | Vero-E6 | MTT | CC₅₀: >60 | [12] |
| Benzothiophene-derived inhibitor OFB15 | Vero-E6 | MTT | CC₅₀: >60 | [12] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the number of viable cells by 50%. Assays are often referred to generally as "cytotoxicity assays" in publications; where specified, the exact assay is named.
Visualizing Methodologies and Pathways
Diagrams are provided to illustrate the experimental workflow, a potential mechanism of action, and the principles behind the compared assays.
References
- 1. mdpi.com [mdpi.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. saudijournals.com [saudijournals.com]
- 6. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Benzothiophene-Based Inhibitors
A comprehensive review of recent in-silico studies showcasing the versatility of the benzothiophene scaffold in drug design. This guide provides a comparative analysis of their binding affinities, key molecular interactions, and the experimental protocols employed in their evaluation against various therapeutic targets.
Benzothiophene, a bicyclic aromatic compound containing a benzene ring fused to a thiophene ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, acting as potent inhibitors for a variety of enzymes and receptors. This guide synthesizes findings from several recent comparative docking studies, offering a side-by-side look at the efficacy of different benzothiophene-based inhibitors. The data presented herein is intended to aid researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of benzothiophene derivatives has been explored against a range of biological targets. The following tables summarize the key quantitative data from various studies, providing a clear comparison of their performance.
Cholinesterase Inhibitors for Alzheimer's Disease
Recent research has focused on benzothiophene-chalcone hybrids as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[1][2] A 2024 study synthesized and evaluated a series of these compounds, with promising results.[1][2]
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5f | AChE | 62.10 | Galantamine | - |
| 5h | BChE | 24.35 | Galantamine | 28.08 |
| Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of benzothiophene-chalcone hybrids against cholinesterases.[1][2] |
Notably, compound 5h exhibited a lower IC50 value against BChE than the reference drug, galantamine, indicating a higher potency.[1][2] Molecular docking studies for these compounds elucidated key enzyme-inhibitor interactions, providing a structural basis for their activity.[1]
Dual COX-1/2 and 5-LOX Inhibitors for Inflammation
Benzothiophene derivatives have also been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. A study published in 2017 detailed the synthesis and evaluation of new benzothiophene derivatives with this dual-action profile.[3]
| Compound | Target Enzyme | In-vitro Inhibition | Comparison to Reference |
| 4b, 4e, 4f, 5a | COX-2 | Significant | Higher than celecoxib |
| 4a, 4c, 4d, 5b, 7a | 5-LOX | Significant | Higher than meclofenamate sodium |
| 4b, 4e, 4f, 5a | 5-LOX | Significant | Twice that of reference |
| Table 2: Qualitative comparison of the in-vitro inhibitory activity of benzothiophene derivatives against COX-2 and 5-LOX.[3] |
Particularly, compound 4e not only showed significant inhibitory activity but also exhibited a gastrointestinal safety profile comparable to celecoxib, a known COX-2 inhibitor.[3] These findings were consistent with the results from molecular docking studies.[3]
Cannabinoid Receptor 2 (CB2) Selective Ligands
The benzothiophene scaffold has been utilized to develop selective ligands for the cannabinoid receptor 2 (CB2), a target for various pathological conditions. A 2016 study explored a series of benzimidazole and benzothiophene derivatives, demonstrating their selective affinity for CB2 over CB1 receptors.[4]
| Compound | Target Receptor | Binding Affinity (Ki in µM) | Selectivity |
| 8f | CB2 | 0.08 | High (KiCB1/KiCB2) |
| Table 3: Binding affinity and selectivity of a potent benzothiophene derivative for the CB2 receptor.[4] |
The high selectivity of these compounds is attributed to the absence of a hydrogen bond acceptor that would favor interaction with Lys192 in the CB1 receptor.[4] Docking assays further revealed a crucial π-cation interaction with Lys109 in the CB2 receptor, which is believed to play a key role in their selectivity.[4]
Experimental Protocols: A Look into the Methodology
The validity of in-silico docking studies hinges on the rigor of the experimental protocols. While specific parameters vary between studies, a general workflow is consistently followed.
General Molecular Docking Workflow
The process typically begins with the preparation of the protein and ligand structures. This is followed by the actual docking calculations using specialized software, and finally, the analysis of the resulting poses and interactions.
General workflow for molecular docking studies.
Specific Methodologies from the Literature
-
Cholinesterase Inhibitors Study (2024): Molecular docking calculations were performed to analyze the best binding scores and to elucidate enzyme-inhibitor interactions.[1][2] The study also included in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[1]
-
Dual COX/5-LOX Inhibitors Study (2017): Docking studies were conducted to support the in-vitro and in-vivo findings, providing a molecular basis for the observed anti-inflammatory activities.[3]
-
CB2 Receptor Ligands Study (2016): Docking assays were employed to understand the structural basis for the observed CB2 selectivity, highlighting a key π-cation interaction.[4]
-
Anti-inflammatory Drug Design (2020): Molecular docking analysis of 1-benzothiophene-2-carboxylic acid was performed with various proteins (1DLO, 1LCS, 6LU7, 1AOL, 3LN1, 3V92) to investigate its potential anti-viral, anti-leukemia, and anti-inflammatory effects.[5]
Signaling Pathway Context
The therapeutic efficacy of these inhibitors is rooted in their ability to modulate specific signaling pathways. For instance, the dual inhibition of COX and 5-LOX enzymes by benzothiophene derivatives directly impacts the arachidonic acid cascade, a critical pathway in the inflammatory response.
Inhibition of the Arachidonic Acid Cascade.
Conclusion
The comparative analysis of recent docking studies underscores the significant potential of the benzothiophene scaffold in the design of potent and selective inhibitors for a variety of therapeutic targets. The quantitative data on binding affinities and the elucidation of key molecular interactions provide a solid foundation for the rational design of next-generation therapeutics. The versatility of the benzothiophene core, coupled with the power of in-silico screening methods, promises to accelerate the discovery of novel drug candidates for a range of diseases, from neurodegenerative disorders to inflammatory conditions. Further research, including in-vitro and in-vivo validation, is crucial to translate these promising computational findings into clinical realities.
References
- 1. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor [pubmed.ncbi.nlm.nih.gov]
- 5. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the synthesis of 5-bromobenzo[b]thiophene-3-acetic acid against other methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for obtaining 5-bromobenzo[b]thiophene-3-acetic acid, a key intermediate in the development of various pharmacologically active compounds. The following sections detail distinct synthetic strategies, presenting quantitative data in a clear, comparative format, alongside comprehensive experimental protocols and workflow visualizations to aid in methodological selection and implementation.
Comparative Analysis of Synthetic Methods
Two primary synthetic routes to 5-bromobenzo[b]thiophene-3-acetic acid are presented and compared:
-
Method 1: Two-Step Synthesis via Esterification and Hydrolysis. This common laboratory-scale synthesis involves the initial preparation of ethyl 5-bromobenzo[b]thiophene-3-carboxylate followed by its hydrolysis to the target carboxylic acid.
-
Method 2: One-Pot Synthesis from 4-bromothiophenol. This approach involves the direct construction of the benzo[b]thiophene ring system from a readily available starting material in a single reaction vessel.
The performance of these methods is summarized in the table below, providing a clear comparison of key metrics.
| Metric | Method 1: Two-Step Synthesis | Method 2: One-Pot Synthesis from 4-bromothiophenol |
| Starting Materials | 5-bromobenzo[b]thiophene-3-carboxylic acid, Ethanol | 4-bromothiophenol, Ethyl 4-chloroacetoacetate |
| Key Reagents | EDCI, DMAP, NaOH | Sodium ethoxide, Polyphosphoric acid |
| Overall Yield | High (esterification step yields 86%)[1] | Good (for analogous, unsubstituted compounds)[2] |
| Reaction Time | Several hours for each step | Potentially shorter overall |
| Number of Steps | 2 (esterification, then hydrolysis) | 1 (plus workup) |
| Purification | Column chromatography for the ester[1] | Likely requires purification |
| Scalability | Suitable for laboratory scale | Potentially adaptable for larger scale |
Experimental Protocols
Method 1: Synthesis via Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
This two-step method first involves the synthesis of the ethyl ester of the target compound, which is then hydrolyzed.
Step 1: Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate [1]
-
To a solution of 5-bromobenzo[b]thiophene-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 eq) and 4-Dimethylaminopyridine (DMAP) (4.0 eq).
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Add anhydrous ethanol to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 99:1) to yield ethyl 5-bromobenzo[b]thiophene-3-carboxylate as a white solid (86% yield).[1]
-
Characterization Data:
-
¹H NMR (600 MHz, CDCl₃) δ 8.77 (d, J = 1.9 Hz, 1H), 8.39 (s, 1H), 7.72 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H).[1]
-
¹³C NMR (151 MHz, CDCl₃) δ 162.54, 138.71, 138.42, 137.92, 128.32, 127.69, 126.89, 123.83, 120.04, 61.02, 14.53.[1]
-
ESI-HRMS: m/z calculated for C₁₁H₉BrO₂S [M + Na]⁺: 306.9399, found 306.9408.[1]
-
Step 2: Hydrolysis to 5-bromobenzo[b]thiophene-3-acetic acid
-
Dissolve the ethyl 5-bromobenzo[b]thiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-bromobenzo[b]thiophene-3-acetic acid.
Method 2: One-Pot Synthesis from 4-bromothiophenol[2]
This method, while not explicitly detailed for the 5-bromo derivative in the searched literature, is a general and efficient route for benzo[b]thiophene-3-acetic acids.
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add 4-bromothiophenol (1.0 eq) to the sodium ethoxide solution and stir.
-
To this mixture, add ethyl 4-chloroacetoacetate (1.0 eq) dropwise at a controlled temperature.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The intermediate ester is then cyclized in situ or after workup using a dehydrating agent such as polyphosphoric acid with heating.
-
The resulting ester is then hydrolyzed as described in Method 1, Step 2.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the Two-Step Synthesis (Method 1).
Caption: Workflow for the One-Pot Synthesis (Method 2).
Concluding Remarks
The choice between these synthetic methods will depend on the specific requirements of the research, including the scale of the synthesis, availability of starting materials, and desired purity of the final product. Method 1 is a well-documented and reliable route for laboratory-scale synthesis, with a high reported yield for the esterification step. Method 2 offers the potential for a more streamlined, one-pot procedure, which could be advantageous for larger-scale production, although specific yield data for the 5-bromo derivative requires further investigation. Researchers are encouraged to consider these factors when selecting the most appropriate synthetic strategy.
References
Assessing the ADME Properties of Novel Benzothiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous investigational agents. The successful development of novel benzothiophene derivatives hinges on a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative overview of the ADME profiles of a series of novel benzothiophene derivatives, benchmarked against established drugs containing the same core structure. All data presented is based on experimental findings to ensure an objective assessment.
Executive Summary
This guide presents experimental data on the metabolic stability of novel 4′-substituted 4′-desmethoxyarzoxifene derivatives, a class of benzothiophene-containing selective estrogen receptor modulators (SERMs). These compounds are compared to the established benzothiophene-based drugs: raloxifene, zileuton, and sertaconazole. The data highlights the significant impact of structural modifications on the metabolic fate of these compounds. While comprehensive experimental data for all ADME parameters across all compounds is not uniformly available in the public domain, this guide synthesizes the existing experimental findings to provide a valuable comparative resource.
Data Presentation: Comparative ADME Properties
The following tables summarize the available quantitative experimental data for the metabolic stability, cell permeability, and plasma protein binding of novel benzothiophene derivatives and comparator drugs.
Table 1: Metabolic Stability in Liver Microsomes
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. The data below presents the percentage of the parent compound remaining after incubation with liver microsomes, a key in vitro model for hepatic metabolism.
| Compound | Species | Microsomal Source | Incubation Time (min) | % Parent Compound Remaining | Reference |
| Novel Benzothiophene Derivatives (4′-substituted 4′-desmethoxyarzoxifene) | |||||
| H-DMA | Rat | Liver | 30 | 5% | [1] |
| F-DMA | Rat | Liver | 30 | 35% | [1] |
| Cl-DMA | Rat | Liver | 30 | 25% | [1] |
| Br-DMA | Rat | Liver | 30 | 20% | [1] |
| I-DMA | Rat | Liver | 30 | 15% | [1] |
| Me-DMA | Rat | Liver | 30 | 10% | [1] |
| Comparator Drugs | |||||
| Raloxifene | Human | Liver | 120 | 59% | [2] |
| Zileuton | - | - | - | Data Not Available | - |
| Sertaconazole | - | - | - | Data Not Available | - |
DMA: desmethylarzoxifene
Table 2: Cell Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption. The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses the intestinal epithelial barrier.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification | Reference |
| Novel Benzothiophene Derivatives | Data Not Available | Data Not Available | - | - |
| Comparator Drugs | ||||
| Raloxifene | Data Not Available | Data Not Available | - | - |
| Zileuton | Data Not Available | Data Not Available | High (BCS Class II) | [1] |
| Sertaconazole | Data Not Available | Data Not Available | - | - |
Table 3: Plasma Protein Binding
The extent of plasma protein binding (PPB) affects the distribution of a drug and the concentration of the free, pharmacologically active compound.
| Compound | Species | % Plasma Protein Binding | Reference |
| Novel Benzothiophene Derivatives | Data Not Available | Data Not Available | - |
| Comparator Drugs | |||
| Raloxifene | Human | >95% | |
| Zileuton | Human | Data Not Available | - |
| Sertaconazole | Human | Data Not Available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key ADME assays cited in this guide.
Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a compound in the presence of liver microsomes.
Methodology:
-
Preparation: Pooled liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation: The test compound (typically at a concentration of 1 µM) is pre-incubated with the microsomes at 37°C.
-
Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) are then determined from the rate of disappearance of the compound.[3][4]
Cell Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as a model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[5]
-
Transport Experiment (Apical to Basolateral - A→B): The test compound is added to the apical (donor) side of the monolayer, and the appearance of the compound in the basolateral (receiver) side is measured over time.
-
Transport Experiment (Basolateral to Apical - B→A): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral side and its appearance on the apical side measured.
-
Sample Analysis: Samples from the receiver compartment are collected at specific time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).[6][7]
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.
-
Sample Preparation: Plasma (from human or other species) is placed in one chamber (the donor chamber), and a protein-free buffer (the receiver chamber) is placed in the other. The test compound is added to the donor chamber.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically for 4-24 hours).
-
Sample Collection: After incubation, samples are taken from both the donor and receiver chambers.
-
Analysis: The concentration of the test compound in both chambers is measured by LC-MS/MS. The concentration in the receiver chamber represents the free (unbound) drug concentration.
-
Data Calculation: The percentage of protein binding is calculated as: % Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] * 100.[8][9]
Visualizations
The following diagrams illustrate the key workflows and relationships in ADME property assessment.
Caption: A typical experimental workflow for assessing the ADME properties of a novel compound.
References
- 1. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Metabolic inhibition and kinetics of raloxifene by pharmaceutical excipients in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
Safety Operating Guide
Proper Disposal of 5-bromo-benzo[b]thiophene-3-acetic acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 5-bromo-benzo[b]thiophene-3-acetic acid was not available at the time of this writing. The following guidance is based on information for structurally similar compounds, including 5-Bromo-1-benzothiophene, 5-Bromobenzo[b]thiophene-2-carboxylic acid, and Benzo[b]thiophene-3-acetic acid, as well as general best practices for the disposal of halogenated organic compounds in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of 5-bromo-benzo[b]thiophene-3-acetic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a halogenated organic acid and should be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before handling 5-bromo-benzo[b]thiophene-3-acetic acid, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this substance is expected to cause skin and eye irritation and may cause respiratory irritation.[1][2][3][4]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.
In case of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3]
In all cases of exposure, seek medical attention if symptoms persist.[1][2][3]
Hazard Profile of Structurally Similar Compounds
The following table summarizes the known hazards of compounds structurally related to 5-bromo-benzo[b]thiophene-3-acetic acid. This information should be used to infer the potential hazards of the target compound.
| Hazard Category | 5-Bromo-1-benzothiophene | 5-Bromobenzo[b]thiophene-2-carboxylic acid | Benzo[b]thiophene-3-acetic acid |
| Physical State | Solid Crystalline[2] | Solid | Solid Crystalline[5] |
| Appearance | White[2] | - | White[5] |
| Oral Toxicity | - | Harmful if swallowed[3] | - |
| Skin Irritation | Causes skin irritation[1][2][4] | Causes skin irritation[3] | Causes skin irritation[5] |
| Eye Irritation | Causes serious eye irritation[1][2][4] | Causes serious eye irritation[3] | Causes serious eye irritation[5] |
| Respiratory Irritation | May cause respiratory irritation[1][2][4] | May cause respiratory irritation[3] | May cause respiratory irritation[5] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of 5-bromo-benzo[b]thiophene-3-acetic acid waste. Always adhere to your institution's specific waste management policies.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 5-bromo-benzo[b]thiophene-3-acetic acid and materials contaminated with it.
-
Halogenated Organic Waste: This compound is a halogenated organic acid. It must be collected in a container specifically designated for "Halogenated Organic Waste".[6][7] Do not mix it with non-halogenated organic waste.[7]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid 5-bromo-benzo[b]thiophene-3-acetic acid, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. Ensure the solvent is compatible with the container material.
-
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as strong bases, oxidizers, or reactive metals.
Step 2: Waste Container Management
Proper management of the waste container is essential for safety and compliance.
-
Container Material: Use a container made of a material compatible with the waste. For acidic and halogenated organic compounds, a high-density polyethylene (HDPE) container is generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-bromo-benzo[b]thiophene-3-acetic acid".[8] List all components of a mixture, including solvents.[8]
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[7][9]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.
Step 3: Waste Disposal Request and Pickup
Follow your institution's procedures for having hazardous waste removed from your laboratory.
-
Waste Pickup Request: Submit a hazardous waste pickup request to your institution's EHS department. This typically involves completing a form that details the contents of the waste container.[8]
-
Packaging for Transport: Ensure the waste container is clean on the outside and properly sealed before pickup.
-
Professional Disposal: Your institution's EHS department will arrange for the transportation of the waste to a licensed hazardous waste disposal facility. The primary disposal method for halogenated organic compounds is typically high-temperature incineration.[6][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-bromo-benzo[b]thiophene-3-acetic acid.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.fi [fishersci.fi]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. researchgate.net [researchgate.net]
Essential Safety and Handling Guide for 5-bromo-2-(1-benzothiophen-3-yl)acetic acid
Chemical Identifier:
-
Name: Benzo[b]thiophene-3-aceticacid, 5-bromo-
-
Synonym: 2-(5-bromo-1-benzothiophen-3-yl)acetic acid
-
CAS Number: 17266-45-4
Based on data for similar compounds, Benzo[b]thiophene-3-aceticacid, 5-bromo- is expected to cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards. | To prevent eye irritation or injury from dust particles or splashes.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Wear impervious, flame-retardant clothing and long sleeves to prevent skin contact. | To protect against skin irritation or absorption.[3][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient to maintain low airborne concentrations, or if irritation is experienced. | To prevent respiratory tract irritation from inhalation of dust.[1] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Handling, Storage, and Disposal
Proper operational and disposal plans are essential for laboratory safety and environmental protection.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid the formation of dust and aerosols.[4] Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents. |
| Spill Response | Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[1] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste. Do not allow it to enter drains or waterways. |
Experimental Workflow
The following diagram outlines the standard operational workflow for handling Benzo[b]thiophene-3-aceticacid, 5-bromo- in a laboratory setting.
Caption: Standard laboratory workflow for handling hazardous chemicals.
This guide provides foundational safety and logistical information for handling Benzo[b]thiophene-3-aceticacid, 5-bromo-. Always consult with your institution's safety officer and review all available safety information before beginning any work with this chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
